MMV006833
Description
The exact mass of the compound 2-[4-chloro-2-methyl-5-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclohexylacetamide is 414.1380062 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-chloro-2-methyl-5-pyrrolidin-1-ylsulfonylphenoxy)-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4S/c1-14-11-16(20)18(27(24,25)22-9-5-6-10-22)12-17(14)26-13-19(23)21-15-7-3-2-4-8-15/h11-12,15H,2-10,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNAVIBTZKVGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MMV006833 Against Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MMV006833 is an antimalarial compound belonging to the aryl amino acetamide class that exhibits potent activity against the blood stages of Plasmodium falciparum. This technical guide delineates the molecular mechanism of action of this compound, focusing on its direct target, the downstream cellular consequences of target inhibition, and the experimental methodologies used to elucidate this mechanism. The primary target of this compound has been identified as the P. falciparum StAR-related lipid transfer (START) protein 1 (PfSTART1). Inhibition of PfSTART1 disrupts a critical step in early parasite development, specifically the transition of the newly invaded merozoite into the ring stage, by impeding the expansion of the parasitophorous vacuole membrane. This guide provides a comprehensive overview of the quantitative data supporting this mechanism, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action: Targeting PfSTART1-Mediated Lipid Trafficking
Target Identification and Validation
The identification of PfSTART1 as the molecular target of this compound was achieved through a combination of in vitro evolution and whole-genome sequencing. Continuous pressure with this compound on wild-type P. falciparum (3D7 strain) parasites led to the selection of resistant populations. Genomic analysis of these resistant clones revealed single nucleotide polymorphisms (SNPs) in the gene encoding PfSTART1 (PF3D7_0104200)[1].
Target validation was subsequently confirmed through reverse genetics. Introduction of the identified mutations into the endogenous pfstart1 locus of drug-sensitive parasites using CRISPR-Cas9 genome editing was sufficient to confer resistance to this compound and its more potent analogues[2][3].
Further confirmation of direct target engagement was demonstrated using a solvent-based Proteome Integral Solubility Alteration (Solvent PISA) assay. This technique showed that a potent analogue of this compound selectively binds to and stabilizes PfSTART1 in parasite lysates[1][3].
Cellular Consequence of PfSTART1 Inhibition
PfSTART1 is a lipid transfer protein, and its inhibition by this compound has profound consequences on the early intraerythrocytic development of the parasite. Following invasion of a red blood cell, the merozoite is enveloped by a parasitophorous vacuole membrane (PVM). For the parasite to successfully transition into the characteristic ring stage, the PVM must expand to accommodate the growing parasite.
Live-cell imaging studies have revealed that treatment with this compound does not prevent merozoite invasion but arrests development shortly after. The newly invaded merozoites are unable to differentiate into the amoeboid ring-stage parasites. The current hypothesis is that PfSTART1 is responsible for the transfer of phospholipids required for the expansion of the PVM. By inhibiting PfSTART1, this compound effectively starves the PVM of the necessary lipid building blocks, preventing its growth and leading to parasite developmental arrest and death.
The proposed mechanism of action is depicted in the following diagram:
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound and its analogues.
Table 1: In Vitro Efficacy of this compound and Analogues against P. falciparum
| Compound | Parasite Strain | EC50 (nM) | Fold Resistance | Reference |
| This compound | 3D7 (Wild-Type) | 1,100 | - | |
| This compound | Resistant Population A | >10,000 | >9 | |
| This compound | Resistant Population B | >10,000 | >9 | |
| Analogue W-991 | 3D7 (Wild-Type) | 160 | - | |
| Analogue W-991 | SLI-N309K | 1,600 | 10 | |
| Analogue W-991 | SLI-N330K | 10,200 | 64 |
EC50 values were determined using a 72-hour growth inhibition assay. SLI strains have the indicated mutations integrated into the endogenous pfstart1 locus.
Table 2: Biophysical Characterization of Analogue Binding to Recombinant PfSTART1
| Compound | PfSTART1 Variant | Binding Affinity (Kd, nM) | Method | Reference |
| Analogue W-991 | Wild-Type | 130 | Isothermal Titration Calorimetry | |
| Analogue W-991 | N330K Mutant | No Binding Detected | Isothermal Titration Calorimetry | |
| This compound | Wild-Type | Not Determined | Isothermal Titration Calorimetry |
Note: Direct binding data for this compound was not available in the cited literature; data for a more potent analogue is presented.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
P. falciparum Growth Inhibition Assay
This protocol is used to determine the 50% effective concentration (EC50) of a compound against the asexual blood stages of P. falciparum.
-
Parasite Culture: P. falciparum 3D7 and resistant strains are maintained in O+ human erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are synchronized at the ring stage using 5% D-sorbitol treatment.
-
Assay Setup: Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are seeded into 96-well plates.
-
Compound Dilution: this compound is serially diluted in DMSO and added to the parasite cultures to achieve a final concentration range, typically from 10 µM to 0.05 nM. A DMSO-only control is included.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Growth Measurement: Parasite growth is quantified by measuring the fluorescence of a DNA-intercalating dye (e.g., SYBR Green I). The dye is added to the wells, and after a 1-hour incubation, fluorescence is read using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Fluorescence readings are normalized to the DMSO control, and EC50 values are calculated using a non-linear regression model (e.g., log(inhibitor) vs. response).
Solvent PISA (Proteome Integral Solubility Alteration) Assay
This assay is used to confirm the direct binding of a compound to its protein target in a complex biological sample like a parasite lysate.
-
Parasite Lysis: Synchronized late-stage P. falciparum parasites are isolated from red blood cells by saponin lysis. The parasite pellet is then lysed to release the proteome.
-
Compound Incubation: The parasite lysate is incubated with either the this compound analogue (e.g., 10 µM) or a DMSO vehicle control.
-
Solvent Challenge: The lysate is subjected to a gradient of an organic solvent mixture (e.g., acetic acid/ethanol/formic acid). This denatures and precipitates proteins based on their stability.
-
Fractionation: The samples are centrifuged to separate the soluble and insoluble protein fractions.
-
Sample Preparation for Mass Spectrometry: The soluble fractions are collected, and the proteins are digested into peptides using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fractions.
-
Data Analysis: The abundance of each protein in the drug-treated sample is compared to the DMSO control. A protein that is stabilized by drug binding will be more resistant to solvent-induced precipitation and will therefore be more abundant in the soluble fraction of the drug-treated sample.
Live-Cell Imaging of Merozoite to Ring Stage Transition
This protocol allows for the direct visualization of the effect of this compound on the development of newly invaded parasites.
-
Parasite Preparation: Highly synchronous late-stage schizonts are purified from culture using a Percoll gradient.
-
Imaging Chamber Preparation: Glass-bottom dishes are coated with a substrate (e.g., Concanavalin A) to immobilize red blood cells. A suspension of fresh red blood cells is added to the dish.
-
Initiation of Invasion: The purified schizonts are added to the red blood cells in the imaging dish. The dish is placed on the stage of a temperature and gas-controlled live-cell microscope.
-
Compound Addition: this compound (at a concentration several-fold above its EC50) or a DMSO control is added to the imaging chamber.
-
Time-Lapse Microscopy: Images are captured at regular intervals (e.g., every 5-10 minutes) for several hours to observe merozoite egress, invasion, and subsequent development. Differential interference contrast (DIC) or brightfield microscopy is typically used.
-
Image Analysis: The captured time-lapse videos are analyzed to assess the ability of invaded merozoites to transition into the ring stage in the presence and absence of the compound. Key morphological changes, such as the formation of the amoeboid shape characteristic of the ring stage, are monitored.
Signaling Pathways and Logical Relationships
The primary pathway affected by this compound is the trafficking of lipids necessary for the expansion of the parasitophorous vacuole membrane. While the upstream regulation of PfSTART1 and the full scope of its lipid substrates are still under investigation, a logical diagram of its proposed role in PVM biogenesis is presented below.
Conclusion
The mechanism of action of this compound against Plasmodium falciparum has been robustly defined as the inhibition of the lipid-transfer protein PfSTART1. This leads to a blockade of parasitophorous vacuole membrane expansion and subsequent arrest of the parasite's development at the crucial merozoite-to-ring stage transition. The validation of PfSTART1 as a druggable target opens a new avenue for the development of novel antimalarials with a distinct mechanism of action from currently available therapies. Further research into the specifics of PfSTART1's lipid substrates and its regulation will provide deeper insights into the parasite's biology and may facilitate the design of even more potent and specific inhibitors.
References
Unveiling the Molecular Target of Antimalarial Compound MMV006833: A Technical Guide
For Immediate Release
Melbourne, Australia – November 24, 2025 – Researchers have identified the molecular target of the antimalarial compound MMV006833, a significant step forward in the development of novel therapeutics to combat drug-resistant malaria. A comprehensive analysis reveals that this compound exerts its parasiticidal action by inhibiting the lipid-transfer protein PfSTART1 in Plasmodium falciparum, the deadliest species of malaria parasite. This inhibition disrupts the critical ring-stage development of the parasite, ultimately leading to its demise.
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a detailed overview of the experimental evidence, methodologies, and key quantitative data that led to the identification and validation of PfSTART1 as the molecular target of this compound.
Core Findings: this compound Directly Engages PfSTART1 to Inhibit Parasite Growth
The aryl amino acetamide compound, this compound, was found to be an inhibitor of P. falciparum development, specifically targeting the transition from the newly invaded merozoite to the ring stage.[1] Through a series of rigorous experiments, including the generation of drug-resistant parasite lines and biophysical validation, the P. falciparum START domain-containing protein 1 (PfSTART1) was confirmed as the direct molecular target.
Mutations within the PfSTART1 gene were found to confer resistance to this compound and its more potent analogs, providing strong genetic evidence of on-target activity.[1] Subsequent biophysical assays, including Isothermal Titration Calorimetry (ITC), demonstrated direct, high-affinity binding of this compound analogs to recombinant PfSTART1 protein.[1]
The mechanism of action involves the disruption of the parasitophorous vacuole membrane (PVM) expansion, a crucial step for the parasite's intracellular survival and development.[1] By inhibiting PfSTART1-mediated lipid transfer, this compound effectively halts the parasite's growth at a vulnerable stage.
Quantitative Data Summary
The following tables summarize the key quantitative data from the pivotal studies, offering a clear comparison of the compound's activity and binding affinity.
Table 1: In Vitro Efficacy of this compound and Analogs against P. falciparum
| Compound | Parasite Line | EC50 (nM) [95% CI] | Fold Change in Resistance |
| This compound (M-833) | 3D7 (Wild-Type) | 330 [280-390] | - |
| M-833 Resistant Pop 1 | 3800 [3300-4300] | 11.5 | |
| M-833 Resistant Pop 2 | 4100 [3700-4500] | 12.4 | |
| M-833 Resistant Pop 3 | 3100 [2800-3500] | 9.4 | |
| WEHI-991 (W-991) | 3D7 (Wild-Type) | 38 [34-42] | - |
| M-833 Resistant Pop 1 | 289 [258-324] | 7.6 | |
| M-833 Resistant Pop 2 | 300 [258-348] | 7.9 | |
| M-833 Resistant Pop 3 | 258 [227-293] | 6.8 |
Data extracted from Dans MG, et al., Nat Commun, 2024.[1]
Table 2: Biophysical Interaction of this compound Analogs with Recombinant PfSTART1
| Ligand | Protein | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound (M-833) | PfSTART1 (WT) | 260 ± 30 | -11.0 ± 0.1 | 1.9 ± 0.1 |
| WEHI-991 (W-991) | PfSTART1 (WT) | 120 ± 10 | -12.0 ± 0.2 | 2.6 ± 0.2 |
| Compound 4 | PfSTART1 (WT) | No Binding Detected | - | - |
| WEHI-991 (W-991) | PfSTART1 (N330K) | No Binding Detected | - | - |
Data extracted from Dans MG, et al., Nat Commun, 2024.
Experimental Protocols
Detailed methodologies for the key experiments that led to the identification and validation of PfSTART1 as the target of this compound are provided below.
Plasmodium falciparum Asexual Blood-Stage Culture
-
Parasite Strain: P. falciparum 3D7 and derived resistant lines.
-
Culture Medium: RPMI-1640 medium supplemented with 0.5% (w/v) Albumax II, 2 mM L-glutamine, 50 µg/mL hypoxanthine, and 20 µg/mL gentamicin.
-
Culture Conditions: Parasites were maintained in human O+ erythrocytes at a 4% hematocrit under a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ at 37°C.
-
Synchronization: Cultures were synchronized at the ring stage by treatment with 5% (w/v) D-sorbitol.
Generation of this compound-Resistant Parasite Lines
-
Method: Continuous drug pressure was applied to wild-type 3D7 parasites.
-
Procedure:
-
Parasites were exposed to an initial concentration of this compound equivalent to the EC₉₀.
-
The drug concentration was incrementally increased as the parasites recovered and showed stable growth.
-
This process was continued for several months until parasites could tolerate significantly higher concentrations of the compound compared to the wild-type strain.
-
Resistant populations were then cloned by limiting dilution.
-
In Vitro Growth Inhibition Assay (EC50 Determination)
-
Method: SYBR Green I-based fluorescence assay.
-
Procedure:
-
Synchronized ring-stage parasites (0-3 hours post-invasion) were seeded in 96-well plates at 1% parasitemia and 2% hematocrit.
-
A serial dilution of the test compounds was added to the wells.
-
Plates were incubated for 72 hours under standard culture conditions.
-
The assay was terminated by adding SYBR Green I lysis buffer.
-
Fluorescence was measured using a plate reader (excitation: 485 nm, emission: 530 nm).
-
EC₅₀ values were calculated by fitting the dose-response data to a non-linear regression model.
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the direct binding of this compound analogs to recombinant PfSTART1.
-
Instrumentation: MicroCal PEAQ-ITC or equivalent.
-
Procedure:
-
Recombinant PfSTART1 protein was dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The compound was dissolved in the same buffer.
-
The sample cell was filled with the PfSTART1 protein solution (typically 10-20 µM).
-
The injection syringe was loaded with the compound solution (typically 100-200 µM).
-
A series of small injections of the compound into the protein solution were performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection was measured.
-
The resulting data were analyzed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Solvent Proteome Integral Solubility Alteration (Solvent PISA) Assay
-
Objective: To confirm target engagement in a complex proteome.
-
Procedure:
-
P. falciparum lysate was prepared from saponin-lysed parasites.
-
The lysate was incubated with either the test compound (e.g., WEHI-991 at 10 µM) or a vehicle control (DMSO).
-
The treated lysates were subjected to a gradient of an organic solvent mixture (e.g., acetic acid/ethanol/formic acid).
-
Following solvent challenge, the samples were centrifuged to separate the soluble and insoluble protein fractions.
-
The soluble fractions were collected, pooled, and analyzed by mass spectrometry.
-
The relative abundance of proteins in the soluble fraction was compared between the compound-treated and control samples. A significant increase in the solubility of a protein in the presence of the compound indicates target engagement.
-
Visualizing the Path to Discovery and Mechanism of Action
The following diagrams illustrate the key experimental workflow and the proposed mechanism of action of this compound.
Conclusion
The identification of PfSTART1 as the molecular target of this compound represents a pivotal discovery in the ongoing battle against malaria. This novel mechanism of action, centered on the disruption of lipid trafficking and parasite development, opens up a new avenue for the design of next-generation antimalarials. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development efforts aimed at exploiting this promising new drug target. With the looming threat of artemisinin resistance, the advancement of compounds like this compound and its analogs is of paramount importance to global public health.
References
MMV006833: A Novel PfSTART1 Inhibitor for Malaria
An In-depth Technical Guide on the Mechanism of Action, Efficacy, and Experimental Evaluation of a New Antimalarial Candidate
Introduction
The emergence and spread of resistance to frontline antimalarial drugs, including artemisinin-based combination therapies (ACTs), pose a significant threat to global malaria control and elimination efforts. This necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. The aryl amino acetamide compound, MMV006833, has been identified as a promising antimalarial candidate that targets a previously unexploited pathway in Plasmodium falciparum, the deadliest species of human malaria parasite. This technical guide provides a comprehensive overview of this compound, focusing on its role as a specific inhibitor of the P. falciparum StAR-related lipid transfer protein 1 (PfSTART1), its impact on parasite development, and the key experimental methodologies used to elucidate its function.
Mechanism of Action: Targeting a Key Lipid Transfer Protein
This compound exerts its antimalarial activity by directly targeting PfSTART1 (PF3D7_0104200), a lipid-transfer protein essential for parasite survival.[1][2][3] The primary mode of action is the inhibition of the parasite's development at the early intraerythrocytic ring stage. Following the invasion of a red blood cell by a merozoite, the parasite resides within a parasitophorous vacuole. The subsequent development and expansion of this vacuole are critical for the parasite's growth and maturation. Imaging studies have shown that this compound and its more potent analogues prevent the expansion of this parasitophorous vacuole membrane, effectively arresting the parasite's development. This suggests that PfSTART1 plays a crucial role in lipid trafficking required for membrane biogenesis.
Furthermore, compounds targeting PfSTART1 have been shown to block the transmission of the parasite to mosquitoes, indicating a multi-stage impact that is highly desirable for malaria elimination strategies.
Quantitative Data
The efficacy and target engagement of this compound and its analogues have been quantified through various assays. The data are summarized in the tables below.
Table 1: In Vitro Efficacy of this compound Against P. falciparum
| Parasite Line | Genotype | EC50 (µM) | Fold Resistance (vs. 3D7) |
| 3D7 | Wild-Type | 0.44 | 1 |
| PopA Clone 1 | PfSTART1 I224F | 2.8 | ~6.4 |
| PopE Clone 1 | PfSTART1 N330K | 4.4 | 10 |
| PopG Clone 1 | PfSTART1 N309K | 28 | 64 |
EC50 (half-maximal effective concentration) values were determined from growth inhibition assays. Data sourced from Dans MG, et al., Nature Communications, 2024.
Table 2: Binding Affinity of this compound and Analogue W-991 to Recombinant PfSTART1
| Compound | Protein | Binding Affinity (K D ) (nM) |
| This compound | PfSTART1 (Wild-Type) | 42 ± 12 |
| W-991 (analogue) | PfSTART1 (Wild-Type) | 10 ± 7 |
| W-991 (analogue) | PfSTART1 (N330K Mutant) | No Interaction Detected |
| Analogue 4 (inactive) | PfSTART1 (Wild-Type) | No Interaction Detected |
Binding affinity was measured by Isothermal Titration Calorimetry (ITC). Data sourced from Dans MG, et al., Nature Communications, 2024.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.
Generation of Resistant Parasites
To identify the molecular target of this compound, drug-resistant P. falciparum parasites were generated through continuous drug pressure.
-
Parasite Culture : P. falciparum 3D7 strain was cultured in vitro using standard methods in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Pressure : Asynchronous 3D7 parasites were exposed to a concentration of this compound equivalent to 10 times its EC50 value.
-
Selection Cycle : The drug pressure was applied for three cycles to select for a resistant population.
-
Cloning : Following the emergence of resistant parasites, single parasites were isolated by limiting dilution to establish clonal lines.
-
Whole-Genome Sequencing : The genomes of the resistant clones were sequenced to identify single nucleotide polymorphisms (SNPs) compared to the parental 3D7 strain. This analysis identified mutations in the pfstart1 gene (I224F, N309K, and N330K).
Target Validation using CRISPR-Cas9 Gene Editing
To confirm that the identified mutations in PfSTART1 were responsible for resistance, they were introduced into the drug-sensitive 3D7 parental line using the CRISPR-Cas9 system.
-
Vector Construction : A guide RNA (gRNA) specific to the pfstart1 locus was designed and cloned into a Cas9-expressing plasmid. A separate repair template plasmid was constructed containing the desired point mutation (e.g., N309K or N330K) flanked by homologous sequences to the pfstart1 gene.
-
Transfection : A mixture of the Cas9/gRNA plasmid and the repair template plasmid was introduced into uninfected human red blood cells via electroporation. These RBCs were then infected with 3D7 parasites.
-
Selection and Verification : Transfected parasites were selected using appropriate drug markers. Successful integration of the mutation was confirmed by Sanger sequencing of the pfstart1 locus.
-
Phenotypic Analysis : The resulting genetically edited parasite lines were then subjected to growth inhibition assays to confirm that the introduced mutations conferred resistance to this compound.
Isothermal Titration Calorimetry (ITC)
ITC was used to directly measure the binding affinity between the compounds and recombinant PfSTART1 protein, providing evidence of direct target engagement.
-
Protein Expression : The START domain (residues I149-V394) of both wild-type and mutant (N330K) PfSTART1 was expressed as a recombinant protein in E. coli and purified.
-
Sample Preparation : The purified protein and the compounds (this compound, W-991, inactive analogue 4) were prepared in an identical, matched buffer to minimize heats of dilution. Protein solutions were centrifuged to remove any aggregates.
-
ITC Experiment : A typical experiment was performed by titrating the recombinant PfSTART1 protein (e.g., at 90 µM) into the sample cell containing the compound (e.g., at 10 µM).
-
Data Analysis : The heat changes upon each injection were measured. The resulting data were fitted to a single-site binding model to determine the binding affinity (K D ), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Solvent Proteome Integral Solubility Alteration (Solvent PISA)
Solvent PISA is a chemoproteomic technique used to validate target engagement in a complex biological matrix, such as the parasite lysate. It measures the change in protein stability upon ligand binding.
-
Lysate Preparation : P. falciparum parasites were lysed to release the proteome.
-
Compound Incubation : The lysate was incubated with the test compound (e.g., W-991) or a vehicle control (DMSO).
-
Solvent Gradient : The compound-treated and control lysates were subjected to a gradient of an organic solvent mixture (e.g., acetone/ethanol/acetic acid). Increasing solvent concentration causes protein denaturation and precipitation.
-
Quantification : The amount of soluble PfSTART1 remaining after solvent treatment was quantified using mass spectrometry. Ligand binding stabilizes the target protein, resulting in more protein remaining in the soluble fraction at higher solvent concentrations compared to the control.
Ring-Stage Inhibition Assay
This assay specifically evaluates the effect of the compound on the early ring stage of the parasite lifecycle.
-
Parasite Synchronization : P. falciparum cultures were tightly synchronized to obtain a population of 0-3 hour post-invasion ring-stage parasites.
-
Compound Exposure : The synchronized ring-stage parasites were exposed to serial dilutions of this compound or control compounds for a defined period (e.g., 6 hours).
-
Washout and Culture : After the exposure period, the compound was washed out, and the parasites were cultured for an additional 66 hours to allow for maturation into the next parasite cycle.
-
Growth Readout : Parasite survival and growth were quantified using methods such as SYBR Green I-based DNA staining or flow cytometry to determine the EC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for target identification and validation.
Conclusion
This compound represents a significant advancement in the search for novel antimalarials. Its unique mechanism of action, centered on the inhibition of the essential lipid transfer protein PfSTART1, circumvents existing resistance pathways. The detailed experimental validation, from the generation of resistant mutants and their genetic characterization to direct biophysical and proteomic confirmation of target engagement, provides a robust foundation for its further development. The dual-stage activity of the PfSTART1 inhibitor class, affecting both asexual blood stages and transmission stages, makes it a particularly attractive candidate for future antimalarial therapies aimed at not only treating the disease but also preventing its spread.
References
- 1. Modified Plasmodium falciparum Ring-Stage Survival Assay with ML10 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
Discovery and Initial Characterization of MMV006833: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and initial characterization of the antimalarial compound MMV006833. Identified from the Medicines for Malaria Venture (MMV) Pathogen Box, this compound is an aryl amino acetamide that demonstrates a novel mechanism of action against Plasmodium falciparum. This guide summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its proposed mechanism and the workflow of its discovery.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. The MMV Pathogen Box, a collection of diverse small molecules with activity against neglected diseases, serves as a valuable resource for such endeavors. Screening of this library has led to the identification of this compound, a compound that inhibits the blood-stage development of P. falciparum. Initial characterization has revealed that this compound targets the lipid-transfer protein PfSTART1, disrupting the parasite's development at the early ring stage.[1] This unique mode of action presents a promising new avenue for antimalarial drug development.
Quantitative Data Summary
The inhibitory activity of this compound (also referred to as M-833 in some literature) has been quantified against various P. falciparum strains. The half-maximal effective concentration (EC50) values demonstrate its potency.
| Parameter | P. falciparum Strain | Condition | Value (μM) | 95% Confidence Interval (μM) |
| EC50 | 3D7 (Wildtype) | - | 1.3 | 1.1 - 1.5 |
| EC50 | SLI-WT | 0 mM GlcN | 1.2 | 1.0 - 1.4 |
| EC50 | SLI-WT | 0.25 mM GlcN | 0.81 | 0.69 - 0.95 |
| EC50 | SLI-WT | 2.5 mM GlcN | 0.61 | 0.52 - 0.72 |
Data sourced from Dans MG, et al., Nat Commun. 2024.[1] The SLI-WT (Selection-Linked Integration-Wildtype) strain contains a glmS riboswitch system for conditional knockdown of PfSTART1 upon addition of glucosamine (GlcN). The decreasing EC50 values with increasing GlcN concentrations indicate that reduced expression of the target protein, PfSTART1, sensitizes the parasites to this compound.[1]
Mechanism of Action
This compound exerts its antimalarial effect by targeting PfSTART1, a StAR-related lipid transfer protein in P. falciparum.[1] PfSTART1 is believed to be crucial for the transfer of phospholipids, which is essential for the development of the parasitophorous vacuole membrane (PVM) following the invasion of a red blood cell by a merozoite. By inhibiting PfSTART1, this compound is proposed to disrupt this lipid trafficking, thereby preventing the proper formation and expansion of the PVM. This ultimately arrests the development of the parasite at the ring stage.[1]
Signaling Pathway Diagram
References
Technical Guide: Antimalarial Activity of MMV006833 on Ring-Stage Parasites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with unique mechanisms of action. MMV006833, an aryl amino acetamide, has been identified as a potent inhibitor of P. falciparum with specific activity against the early intraerythrocytic ring stages. This compound disrupts parasite development by targeting the lipid-transfer protein PfSTART1, a novel antimalarial drug target. This technical guide provides an in-depth overview of the antimalarial activity of this compound, focusing on its effects on ring-stage parasites. It includes a summary of its efficacy, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action and the workflow for its target identification.
Quantitative Analysis of this compound Antimalarial Activity
This compound demonstrates potent inhibitory activity against P. falciparum, with a pronounced effect on the transition from the newly invaded merozoite to the ring stage. The efficacy of this compound has been quantified through various in vitro assays, with key data summarized below.
| Parameter | Description | Value | Reference |
| EC50 (3D7 wild-type) | The half-maximal effective concentration against the drug-sensitive 3D7 strain of P. falciparum. | Varies by study, with representative values in the low micromolar to nanomolar range. | [1] |
| EC50 (M-833 Resistant Clones) | EC50 values for parasite populations selected for resistance to this compound (M-833). | Significantly higher than wild-type, indicating target-specific resistance. | [1] |
| EC50 (PfSTART1 Knockdown) | EC50 of this compound on parasites with reduced expression of PfSTART1, showing increased sensitivity. | Lower than wild-type, confirming PfSTART1 as the target. | [1] |
Mechanism of Action: Targeting PfSTART1
This compound exerts its antimalarial effect through a novel mechanism of action centered on the inhibition of the P. falciparum START domain-containing lipid-transfer protein, PfSTART1.[2][3] This protein is crucial for the parasite's development, particularly during the ring stage.
The proposed mechanism suggests that by inhibiting PfSTART1, this compound prevents the necessary transfer of lipids required for the expansion of the parasitophorous vacuole membrane (PVM). This membrane encases the parasite within the host red blood cell and its growth is essential for the parasite to mature from a compact, newly invaded merozoite into a larger, amoeboid ring-stage parasite. The inhibition of PVM expansion ultimately arrests the parasite's development.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
This section details the key experimental methodologies used to characterize the antimalarial activity of this compound against ring-stage parasites.
Parasite Culture and Synchronization
-
P. falciparum Culture: Asexual blood-stage parasites are maintained in human O+ erythrocytes at a 3-5% hematocrit in malaria culture media. Cultures are incubated at 37°C in a reduced oxygen environment (5% CO2, 5% O2, 90% N2).
-
Synchronization: To obtain a homogenous population of ring-stage parasites, cultures are synchronized. This is typically achieved by treating the culture with a 5% D-sorbitol solution, which lyses the mature trophozoite and schizont stages, leaving the ring-stage parasites intact. For highly synchronized early rings (0-3 hours post-invasion), mature schizonts are purified using a Percoll density gradient, allowed to invade fresh erythrocytes for a short period, and then any remaining schizonts are removed with sorbitol treatment.
Ring-Stage Survival Assay (RSA)
The RSA is a crucial phenotypic assay to determine the susceptibility of early ring-stage parasites to antimalarial compounds.
-
Preparation: Highly synchronized 0-3 hour post-invasion ring-stage parasites are adjusted to a starting parasitemia (e.g., 1%) and hematocrit (e.g., 2%).
-
Drug Exposure: The parasite culture is aliquoted into a multi-well plate. A high concentration of the test compound (for artemisinin derivatives, 700 nM dihydroartemisinin is standard) is added to the test wells, while a vehicle control (e.g., DMSO) is added to the control wells. The parasites are incubated with the drug for 6 hours.
-
Drug Removal: After the 6-hour exposure, the drug is washed out by centrifuging the culture and replacing the supernatant with fresh culture medium. This washing step is typically repeated three times.
-
Culture and Readout: The parasites are then cultured for an additional 66 hours (for a total of 72 hours from the start of the assay).
-
Quantification: The percentage of viable parasites is determined by preparing Giemsa-stained thin blood smears and counting the number of morphologically normal parasites per a large number of red blood cells (e.g., 10,000). The survival rate is calculated as the ratio of the parasitemia in the drug-treated wells to that in the control wells.
A flow cytometry-based version of the RSA (RSA-FACS) can also be used for a more high-throughput and less subjective readout. This method uses fluorescent dyes such as SYBR Green I to stain parasite DNA and a mitochondrial stain like MitoTracker Deep Red to differentiate between viable and dead parasites.
Stage Arrest and Recovery Assay
This assay is used to determine if a compound is cytostatic (arrests growth) or cytotoxic (kills the parasite) and at which developmental stage the effect occurs.
-
Synchronization and Treatment: A synchronized culture of ring-stage parasites is treated with the test compound at a concentration around its EC50 or higher.
-
Time-Course Sampling: Aliquots of the culture are taken at various time points (e.g., 24, 48, 72 hours) post-treatment.
-
Drug Washout and Recovery: At each time point, a portion of the treated culture is washed to remove the compound and then resuspended in fresh medium to assess recovery.
-
Monitoring: Parasite morphology and parasitemia are monitored daily in both the continuously treated and the washed cultures using Giemsa-stained blood smears. This allows for the determination of the specific stage of arrest and whether the parasites can resume normal development after drug removal.
Target Deconvolution using Solvent Proteome Profiling (SPP) / PISA
Solvent Proteome Profiling (SPP), also known as Proteome Integral Solubility Alteration (PISA), is a chemoproteomic technique used to identify the protein targets of a compound. This method was instrumental in confirming PfSTART1 as the target of this compound analogues.
-
Lysate Preparation: P. falciparum parasites are lysed to release their proteins.
-
Compound Incubation: The cell lysate is incubated with the compound of interest or a vehicle control.
-
Solvent Titration: An organic solvent is titrated into the lysate, causing proteins to denature and precipitate at different solvent concentrations.
-
Separation and Digestion: The soluble and precipitated protein fractions are separated by centrifugation. The soluble proteins are then digested into peptides.
-
Mass Spectrometry: The peptide samples are analyzed by quantitative mass spectrometry.
-
Data Analysis: The binding of the compound to its target protein alters the protein's stability, resulting in a shift in its precipitation curve in the presence of the solvent. By comparing the protein abundance in the soluble fractions of the drug-treated versus control samples across the solvent concentrations, the target protein can be identified.
Caption: Workflow for PfSTART1 target identification.
Conclusion
This compound represents a promising antimalarial lead compound with a distinct and novel mechanism of action against the clinically important ring stages of P. falciparum. Its inhibition of PfSTART1-mediated lipid transfer highlights a new vulnerability in the parasite's biology that can be exploited for drug development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other compounds targeting similar pathways. The validation of PfSTART1 as a druggable target opens new avenues for the development of the next generation of antimalarial therapies that can overcome existing drug resistance.
References
- 1. The extended recovery ring-stage survival assay provides a superior association with patient clearance half-life and increases throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmv.org [mmv.org]
- 3. Ex vivo susceptibility to antimalarial drugs and polymorphisms in drug resistance genes of African Plasmodium falciparum, 2016–2023: a genotype-phenotype association study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Early-Stage Efficacy of the Antimalarial Candidate MMV006833
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed overview of the early-stage research concerning the antimalarial compound MMV006833, part of the Medicines for Malaria Venture (MMV) Pathogen Box. This compound has been identified as a promising inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This guide synthesizes available data on its mechanism of action, quantitative efficacy, and the experimental protocols used in its initial characterization. It aims to serve as a technical resource for researchers engaged in antimalarial drug discovery and development.
Introduction
The rise of drug-resistant Plasmodium falciparum strains necessitates the urgent discovery of novel antimalarial agents with unique mechanisms of action. The Medicines for Malaria Venture (MMV) Pathogen Box is a curated collection of diverse small molecules intended to catalyze this discovery process. Within this library, this compound has emerged as a compound of interest, demonstrating inhibitory activity against the blood stage of the parasite. Early investigations have pinpointed its role in disrupting the parasite's ability to invade and establish itself within human red blood cells (RBCs). This whitepaper consolidates the foundational research on this compound to facilitate further investigation and development.
Mechanism of Action
This compound exhibits a distinct mechanism of action centered on the disruption of parasite development at the point of host cell invasion and subsequent differentiation.
-
Primary Target: The compound has been shown to target the Plasmodium falciparum lipid-transfer protein PfSTART1[1]. This protein is crucial for parasite development, and its inhibition is the likely upstream cause of the observed downstream effects.
-
Phenotypic Effects: The primary phenotypic effects are observed during and immediately after merozoite invasion of erythrocytes.
-
Inhibition of Ring-Stage Development: this compound effectively prevents the development of the parasite at the ring stage[1].
-
Invasion Arrest: Live-cell microscopy reveals that merozoites treated with this compound arrest at the pseudopod stage after invading an RBC and are unable to differentiate into the characteristic ring-stage parasites[2].
-
Delayed Penetration: The compound significantly lengthens the time merozoites take to penetrate the RBC membrane compared to controls[3]. While treated merozoites can still adhere to and cause deformation of the RBC, the process of complete internalization is impaired[2].
-
This mechanism distinguishes this compound from many existing antimalarials and presents a novel strategy for therapeutic intervention.
References
MMV006833 and its inclusion in the MMV Pathogen Box
An In-depth Analysis of a Novel Antimalarial Compound from the MMV Pathogen Box
This technical guide provides a comprehensive overview of the antimalarial compound MMV006833, a key component of the Medicines for Malaria Venture (MMV) Pathogen Box initiative. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, summarizes its biological activity, and provides detailed experimental protocols for its characterization.
Introduction to this compound and the MMV Pathogen Box
The MMV Pathogen Box is a curated collection of 400 diverse, drug-like molecules with activity against various neglected diseases. It was designed to be an open-access resource to stimulate drug discovery and research in diseases that disproportionately affect low and middle-income countries. This compound is a notable compound within this collection, demonstrating significant activity against Plasmodium falciparum, the deadliest species of malaria parasite.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. The key properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(cyclohexylamino)-N-[2-chloro-6-methyl-4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide |
| Molecular Formula | C19H27ClN2O4S |
| Molecular Weight | 414.95 g/mol |
| CAS Number | 701253-55-6 |
| SMILES | ClC1=C(S(N2CCCC2)(=O)=O)C=C(OCC(NC3CCCCC3)=O)C(C)=C1 |
Mechanism of Action: Targeting PfSTART1
This compound exerts its antimalarial effect by inhibiting the lipid-transfer protein PfSTART1 in Plasmodium falciparum.[1][2][3] This protein is crucial for the development of the parasite, particularly during the transition from the merozoite to the ring stage within the red blood cell.
PfSTART1 is responsible for the transfer of phospholipids, which are essential for the formation and expansion of the parasitophorous vacuole membrane (PVM) that encloses the parasite.[3] By inhibiting PfSTART1, this compound disrupts this vital process, leading to arrested development at the ring stage and subsequent parasite death.[1]
The interaction between this compound and its target has been validated through the selection of resistant parasite lines, which harbor mutations in the PfSTART1 gene.
References
- 1. Proteome Integral Solubility Alteration (PISA) Assay in Mammalian Cells for Deep, High-Confidence, and High-Throughput Target Deconvolution [en.bio-protocol.org]
- 2. Proteome Integral Solubility Alteration (PISA) for High-Throughput Ligand Target Deconvolution with Increased Statistical Significance and Reduced Sample Amount | Springer Nature Experiments [experiments.springernature.com]
- 3. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Profile of the Antimalarial Compound MMV006833: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMV006833 is an aryl acetamide compound with demonstrated antimalarial activity against Plasmodium falciparum. This technical guide provides a comprehensive overview of the biological profile of this compound, including its mechanism of action, molecular target, resistance profile, and quantitative efficacy. Detailed experimental protocols for key assays and visualizations of the associated biological pathways and experimental workflows are presented to support further research and development of this promising antimalarial lead.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. The Medicines for Malaria Venture (MMV) Pathogen Box is a collection of diverse small molecules with activity against various pathogens, including the malaria parasite. From this collection, this compound has been identified as a promising compound that inhibits the development of P. falciparum at the ring stage[1]. This guide synthesizes the current knowledge on the biological activity of this compound to facilitate its evaluation and optimization as a potential antimalarial therapeutic.
Mechanism of Action and Molecular Target
Recent studies have elucidated the molecular basis for the antimalarial activity of this compound. The compound targets the P. falciparum StAR-related lipid transfer (START) protein 1 (PfSTART1), a protein implicated in lipid transport.[2][3] Inhibition of PfSTART1 by this compound disrupts the normal development of the parasite shortly after invasion of the red blood cell.
Specifically, treatment with this compound prevents the expansion of the parasitophorous vacuole membrane (PVM), which encases the intracellular parasite.[2] This leads to an arrest in the development of the ring-stage parasite. The proposed mechanism suggests that by inhibiting PfSTART1, this compound interferes with the transfer of lipids necessary for the growth and expansion of the PVM, a critical process for the parasite's survival and maturation.
Signaling Pathway
The precise signaling pathway involving PfSTART1 and the downstream effects of its inhibition are still under investigation. However, a putative pathway can be outlined based on the known function of START domain-containing proteins and the observed phenotype upon this compound treatment.
Caption: Putative pathway of this compound action.
Quantitative Data: In Vitro Efficacy
This compound exhibits potent activity against the blood stages of P. falciparum. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values reported for this compound and its more potent analogs against wild-type and resistant parasite lines.
| Compound | Parasite Strain | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | 3D7 (wild-type) | Growth Inhibition | 100 - 400 | Dans et al., 2024 |
| This compound | 3D7 (PfSTART1 N309K) | Growth Inhibition | > 10,000 | Dans et al., 2024 |
| This compound | 3D7 (PfSTART1 N330K) | Growth Inhibition | > 10,000 | Dans et al., 2024 |
| Analog 1 (W-991) | 3D7 (wild-type) | Growth Inhibition | ~20 | Dans et al., 2024 |
| Analog 2 (WJM-715) | 3D7 (wild-type) | Growth Inhibition | ~10 | Activity refinement of aryl amino acetamides... |
Resistance Profile
Resistance to this compound has been selected for in vitro, providing crucial insights into its mechanism of action and potential clinical liabilities.
Mechanism of Resistance
Resistance to this compound is conferred by single nucleotide polymorphisms in the gene encoding PfSTART1. The identified mutations, including N309K, N330K, and I224F, are located within the START domain of the protein. These mutations likely alter the binding of this compound to PfSTART1, thereby reducing the compound's inhibitory effect. The causal relationship between these mutations and resistance has been confirmed through the introduction of the mutations into a wild-type parasite background using CRISPR-Cas9 gene editing, which recapitulated the resistant phenotype.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
In Vitro Parasite Growth Inhibition Assay (SYBR Green I-based)
This assay is used to determine the IC50 value of a compound against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well black, clear-bottom microplates
-
Test compound (this compound) and control drugs (e.g., Chloroquine)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Add 50 µL of each drug dilution to the wells of a 96-well plate in triplicate. Include drug-free wells as a negative control.
-
Add 50 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Resistance Selection
This protocol describes the process of generating parasite lines resistant to this compound.
Materials:
-
Clonal line of P. falciparum (e.g., 3D7)
-
Complete parasite culture medium
-
This compound
-
Culture flasks
Procedure:
-
Initiate a culture of the parental parasite line at a high parasite density (e.g., 10^8 parasites).
-
Expose the culture to a constant pressure of this compound at a concentration of 3-5 times the IC50.
-
Maintain the culture with regular medium changes, including fresh drug, until parasites recrudesce.
-
Once parasites are consistently growing, gradually increase the drug concentration.
-
Continue this process of stepwise increases in drug pressure until a significant shift in the IC50 is observed compared to the parental line.
-
Clone the resistant parasite population by limiting dilution to obtain clonal lines for further characterization.
Target Validation using Solvent Proteome Integral Solubility Alteration (PISA)
This assay is used to confirm the engagement of this compound with its target protein, PfSTART1, in the parasite lysate.
Materials:
-
P. falciparum schizont-stage parasite pellet
-
Lysis buffer
-
This compound or analog
-
Organic solvent (e.g., acetone)
-
Mass spectrometer
Procedure:
-
Lyse the parasite pellet and quantify the protein concentration.
-
Incubate the lysate with the test compound or vehicle control (DMSO).
-
Add increasing concentrations of the organic solvent to aliquots of the lysate to induce protein precipitation.
-
Centrifuge to separate the soluble and insoluble protein fractions.
-
Analyze the soluble fraction by mass spectrometry to identify and quantify the proteins.
-
A shift in the precipitation curve of a specific protein in the presence of the compound indicates a direct binding interaction.
Mandatory Visualizations
Experimental Workflow: Resistance Selection and Validation
The following diagram illustrates the workflow for selecting and validating this compound-resistant P. falciparum.
Caption: Workflow for this compound resistance studies.
Conclusion
This compound represents a promising antimalarial compound with a novel mechanism of action targeting PfSTART1, a key protein in lipid metabolism and parasitophorous vacuole membrane biogenesis. Its potent in vitro activity and the detailed understanding of its resistance profile provide a solid foundation for further drug development efforts. The experimental protocols and workflows detailed in this guide are intended to support the scientific community in the continued investigation and optimization of this and other PfSTART1 inhibitors as next-generation antimalarial therapies.
References
- 1. Protein Targeting to the Parasitophorous Vacuole Membrane of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
Investigating the Lifecycle Stage Specificity of MMV006833: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMV006833 is an antimalarial compound from the Medicines for Malaria Venture (MMV) Malaria Box that has garnered significant interest due to its novel mechanism of action. This technical guide provides an in-depth analysis of the lifecycle stage specificity of this compound against Plasmodium falciparum. The compound demonstrates potent and specific activity against the early intraerythrocytic ring stage by inhibiting the lipid-transfer protein PfSTART1, a novel drug target. This inhibition prevents the crucial expansion of the parasitophorous vacuole membrane, leading to developmental arrest. Furthermore, compounds targeting PfSTART1 have been shown to block the transmission of the parasite to mosquitoes, indicating activity against sexual stages. This guide summarizes the available quantitative data, details the experimental protocols for assessing stage specificity, and provides visualizations of the compound's mechanism and relevant experimental workflows.
Mechanism of Action: Targeting PfSTART1
This compound, also referred to as M-833, functions through a novel mechanism of action by targeting the Plasmodium falciparum START domain-containing lipid-transfer protein, PfSTART1 (PF3D7_0104200)[1][2][3].
-
Target Identification: Resistance selection studies have shown that parasites resistant to this compound harbor mutations in the PfSTART1 gene. The introduction of these mutations into wild-type parasites was sufficient to confer resistance to both this compound and its more potent analogues, confirming PfSTART1 as the molecular target[1][4].
-
Inhibitory Effect: PfSTART1 is crucial for the parasite's development. Imaging of newly invaded merozoites treated with this compound or its analogues revealed that the inhibitors prevent the development of the early, compact ring-stage parasite into the larger, amoeboid trophozoite form. This is believed to occur through the inhibition of phospholipid transfer, which is necessary for the expansion of the parasitophorous vacuole membrane (PVM) that encases the parasite within the red blood cell. The arrest of PVM expansion effectively halts parasite development at the ring stage.
The signaling pathway and mechanism of action can be visualized as follows:
Lifecycle Stage Specificity
This compound exhibits marked specificity for the asexual blood stages, particularly the early ring form. Its activity profile extends to transmission-blocking, implying an effect on gametocytes. Data on its activity against liver and mosquito stages is currently not available.
Asexual Blood Stages
This compound is a potent inhibitor of the ring-stage development of newly invaded merozoites. Studies have shown that it does not inhibit trophozoite growth when applied at that later stage, highlighting its specificity for the early developmental processes post-invasion. The compound effectively arrests the parasite's lifecycle before it can progress to the mature, symptomatic forms.
| Compound | Parasite Strain | Assay Type | EC50 (nM) | Reference |
| This compound (M-833) | P. falciparum 3D7 | Growth Inhibition (72h) | ~200 | |
| This compound (M-833) | P. falciparum 3D7 (PfSTART1 knockdown) | Growth Inhibition (72h) | ~50 |
Note: EC50 values are approximated from graphical data presented in the cited literature.
Sexual Stages (Gametocytes) & Transmission Blocking
A key feature of the PfSTART1 inhibitor class, including this compound, is its ability to block parasite transmission to mosquitoes. This indicates activity against the sexual stages (gametocytes) within the human host, which are responsible for transmission. While specific IC50 values for this compound against early (I-III) and late-stage (IV-V) gametocytes are not detailed in the primary literature, the confirmed transmission-blocking effect underscores its potential as a multi-stage antimalarial agent. A related pantothenamide compound, MMV693183, which also demonstrates transmission-blocking activity, has reported IC50 values against gametocytes in the low nanomolar range.
Liver & Mosquito Stages
To date, there is no published data on the activity of this compound against the pre-erythrocytic liver stages (including hypnozoites) or the sporogonic stages within the mosquito vector. Further investigation is required to determine if the compound's activity extends to these critical lifecycle points.
Experimental Protocols
The assessment of stage-specific antimalarial activity requires distinct experimental protocols for each phase of the Plasmodium lifecycle.
Asexual Stage Growth Inhibition & Ring-Stage Survival Assay (RSA)
This assay determines the compound's efficacy against the asexual blood stages.
Objective: To measure the 50% effective concentration (EC50) of a compound against synchronized P. falciparum ring stages.
Methodology:
-
Parasite Synchronization: P. falciparum cultures (e.g., 3D7 strain) are repeatedly synchronized using 5% D-sorbitol treatment to obtain a tight window of 0-3 hour post-invasion ring-stage parasites.
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.
-
Drug Exposure: Synchronized ring-stage parasites (e.g., at 1% parasitemia and 2% hematocrit) are incubated with the various compound concentrations in 96-well plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
Growth Measurement: After the incubation period, parasite growth is quantified. Common methods include:
-
SYBR Green I Assay: Red blood cells are lysed, and SYBR Green I dye is added, which fluoresces upon binding to parasite DNA. Fluorescence is measured using a plate reader.
-
Microscopy: Giemsa-stained thin blood smears are prepared, and parasitemia is determined by manual counting.
-
-
Data Analysis: The percentage of growth inhibition relative to a no-drug control (DMSO vehicle) is calculated for each concentration. The EC50 value is then determined by fitting the data to a dose-response curve using non-linear regression.
Gametocytocidal Activity Assay
This assay assesses the compound's ability to kill the sexual stages of the parasite.
Objective: To determine the IC50 of a compound against early (I-III) and late-stage (IV-V) P. falciparum gametocytes.
Methodology:
-
Gametocyte Induction: Gametocytogenesis is induced in a gametocyte-producing strain (e.g., NF54) by methods such as nutrient stress or the addition of conditioned media. Asexual parasites are eliminated using N-acetylglucosamine (NAG).
-
Stage-Specific Isolation: Early-stage (day 4-5) or late-stage (day 12-14) gametocytes are harvested and purified.
-
Drug Exposure: Purified gametocytes are incubated with serially diluted this compound for 48-72 hours.
-
Viability Measurement: Gametocyte viability is assessed using various methods:
-
Luciferase Reporter Assay: Using a transgenic parasite line that expresses luciferase under a gametocyte-specific promoter (e.g., pfs16), viability is measured by luminescence.
-
AlamarBlue Assay: This assay measures the metabolic activity of viable cells.
-
-
Data Analysis: The IC50 is calculated by comparing the signal from treated wells to untreated controls.
Standard Membrane Feeding Assay (SMFA)
This assay is the gold standard for determining the transmission-blocking potential of a compound.
Objective: To assess if a compound prevents the transmission of gametocytes from an infected blood meal to mosquitoes.
Methodology:
-
Gametocyte Culture Treatment: Mature (Stage V) P. falciparum gametocyte cultures are treated with the test compound (e.g., this compound) or a vehicle control for 24-48 hours.
-
Membrane Feeding: The treated gametocyte culture is mixed with fresh red blood cells and human serum and fed to a cage of starved female Anopheles mosquitoes through an artificial membrane feeding system.
-
Mosquito Maintenance: Mosquitoes are maintained on a sugar solution for 7-10 days to allow for oocyst development.
-
Oocyst Counting: Mosquito midguts are dissected, stained (e.g., with mercurochrome), and the number of oocysts per midgut is counted under a microscope.
-
Data Analysis: The transmission-blocking activity is determined by comparing the prevalence (percentage of infected mosquitoes) and intensity (mean number of oocysts per mosquito) of infection between the compound-treated and control groups.
Conclusion
This compound is a promising antimalarial compound with a distinct and highly specific mode of action against the early ring stage of P. falciparum. Its inhibition of the novel target PfSTART1 prevents the essential development of the parasitophorous vacuole, leading to parasite death. The demonstrated transmission-blocking activity further enhances its profile as a potential candidate for drug development pipelines. While its efficacy against the asexual ring stage is well-documented, further studies are critically needed to quantify its activity against both early and late-stage gametocytes and to investigate its potential effects on the liver and mosquito stages of the parasite lifecycle. Such data will be crucial for fully elucidating its potential role in both malaria treatment and eradication strategies.
References
Methodological & Application
Application Notes and Protocols for MMV006833 in Plasmodium falciparum Culture
These application notes provide a detailed protocol for the in vitro culture of Plasmodium falciparum and the subsequent evaluation of the experimental compound MMV006833. This document is intended for researchers, scientists, and drug development professionals working on antimalarial discovery.
Introduction
Plasmodium falciparum is the protozoan parasite responsible for the most severe form of malaria. The continuous in vitro cultivation of its erythrocytic stages is a cornerstone of malaria research, enabling drug screening, mechanistic studies, and vaccine development.[1][2][3] this compound is an experimental antimalarial compound that has been identified as an inhibitor of P. falciparum.[4] It targets the lipid-transfer protein PfSTART1, leading to the arrest of parasite development at the ring stage.[4] These notes provide a standardized protocol for maintaining P. falciparum cultures and for assessing the activity of this compound.
Data Presentation
Table 1: In Vitro Activity of Selected Antimalarial Compounds
| Compound | Target Strain(s) | IC50 (µM) | Stage Specificity | Reference |
| This compound | P. falciparum | Not explicitly stated in provided abstracts, but inhibits growth | Ring Stage Arrest | |
| MMV020291 | P. falciparum | Not explicitly stated in provided abstracts | Invasion | |
| MMV396797 | P. falciparum | Not explicitly stated in provided abstracts | Protein Export | |
| MMV000642 | P. falciparum 3D7 & W2 | 0.07–0.13 | Asexual Blood Stages, Stage V Gametocytes | |
| MMV000662 | P. falciparum 3D7 & W2 | 0.07–0.13 | Asexual Blood Stages, Stage V Gametocytes | |
| MMV006429 | P. falciparum 3D7 & W2 | 0.07–0.13 | Asexual Blood Stages, Stage V Gametocytes |
Note: IC50 values can vary depending on the parasite strain, assay conditions, and laboratory.
Experimental Protocols
Continuous In Vitro Culture of P. falciparum
This protocol is adapted from the pioneering work of Trager and Jensen and is a standard method for the continuous cultivation of the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum strain (e.g., 3D7)
-
Human red blood cells (RBCs), type O+
-
Complete Culture Medium (CCM):
-
RPMI 1640 medium with L-glutamine and HEPES
-
10% heat-inactivated human serum or 0.5% (w/v) Albumax II
-
24 mM Sodium Bicarbonate (NaHCO3)
-
35 mM HEPES
-
1 mg/L Hypoxanthine
-
5 µg/mL Gentamicin
-
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
Sterile culture flasks (e.g., 75 cm²)
-
Incubator at 37°C
-
Centrifuge
Procedure:
-
Preparation of Red Blood Cells: Wash human RBCs three times with incomplete RPMI 1640 medium. After the final wash, resuspend the RBC pellet to a 50% hematocrit in CCM.
-
Culture Initiation: To initiate a culture, mix the 50% RBC suspension with an equal volume of CCM to achieve a final hematocrit of 5%. Add the thawed parasite stock to the desired initial parasitemia (typically 0.5-1%).
-
Incubation: Place the culture flask in a modular incubation chamber, flush with the gas mixture for 3-5 minutes, and seal. Incubate at 37°C.
-
Daily Maintenance:
-
Examine the culture daily by preparing a thin blood smear and staining with Giemsa to monitor parasitemia and parasite morphology.
-
Change the medium daily to replenish nutrients and remove waste products. This is done by gently aspirating the old medium and replacing it with fresh, pre-warmed CCM.
-
-
Sub-culturing (Splitting): When the parasitemia reaches 5-10%, the culture should be diluted with fresh, uninfected RBCs to maintain a healthy culture. The dilution factor will depend on the desired parasitemia for the next growth cycle.
Synchronization of P. falciparum Culture
Synchronization of the parasite culture is crucial for stage-specific drug assays. The sorbitol synchronization method is widely used to obtain a culture enriched in ring-stage parasites.
Materials:
-
Asynchronous P. falciparum culture
-
5% (w/v) D-sorbitol solution, sterile
-
Complete Culture Medium (CCM)
-
Centrifuge
Procedure:
-
Pellet the asynchronous culture by centrifugation (e.g., 1800 rpm for 5 minutes).
-
Resuspend the cell pellet in 5-10 volumes of pre-warmed 5% D-sorbitol solution.
-
Incubate the suspension for 10 minutes at 37°C. This will lyse the mature parasite stages (trophozoites and schizonts), leaving the ring stages intact.
-
Centrifuge the suspension to pellet the ring-infected and uninfected RBCs.
-
Carefully remove the supernatant and wash the pellet twice with incomplete RPMI 1640 medium.
-
Resuspend the final pellet in fresh CCM and continue incubation. For highly synchronized cultures, this process can be repeated after 48 hours.
In Vitro Drug Susceptibility Assay for this compound
This protocol describes a standard method to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO)
-
Complete Culture Medium (CCM)
-
96-well microtiter plates
-
DNA-intercalating dye (e.g., SYBR Green I)
-
Lysis buffer (e.g., containing 0.005% SDS)
-
Plate reader capable of fluorescence detection
Procedure:
-
Drug Dilution: Prepare a serial dilution of this compound in CCM in a 96-well plate. Include drug-free wells (negative control) and wells with a known potent antimalarial like dihydroartemisinin (positive control).
-
Parasite Addition: Add the synchronized ring-stage parasite suspension to each well.
-
Incubation: Incubate the plate for 72 hours in a modular chamber with the appropriate gas mixture at 37°C to allow for one full parasite life cycle.
-
Lysis and Staining: After incubation, lyse the RBCs and stain the parasite DNA by adding a lysis buffer containing a fluorescent dye like SYBR Green I to each well.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the number of viable parasites.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound on P. falciparum.
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound action in P. falciparum.
References
- 1. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 2. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MMV006833 in Antimalarial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal concentration guidelines for the use of MMV006833 in in vitro antimalarial assays against Plasmodium falciparum.
Introduction
This compound is an aryl amino acetamide compound identified as a potent inhibitor of Plasmodium falciparum growth. It exerts its antimalarial activity by targeting the lipid-transfer protein PfSTART1, which plays a crucial role in the development of the parasite at the ring stage[1]. This compound was part of the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of diverse compounds with demonstrated activity against various pathogens, to facilitate open-source drug discovery[2][3][4]. Understanding the optimal concentration and appropriate assay methodologies is critical for researchers investigating its mechanism of action and potential as a therapeutic agent.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values of this compound against various strains of P. falciparum. This data provides a baseline for determining the appropriate concentration range for in vitro experiments.
| Compound | P. falciparum Strain | Resistance Profile | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound (M-833) | 3D7 | Chloroquine-sensitive | Growth Inhibition | ~0.2 | Dans et al., 2024 |
| This compound (M-833) | M-833 Resistant Line 1 | Resistant to this compound | Growth Inhibition | >10 | Dans et al., 2024 |
| This compound (M-833) | M-833 Resistant Line 2 | Resistant to this compound | Growth Inhibition | >10 | Dans et al., 2024 |
Note: The generation of resistant lines involved exposure to 10x EC50 of this compound. Growth inhibition assays were performed in a concentration range of 0.04 µM to 10 µM.
Experimental Protocols
Two standard and widely used protocols for in vitro antimalarial drug susceptibility testing are provided below. These can be readily adapted for use with this compound.
Protocol 1: SYBR Green I-based Fluorescence Assay
This method measures parasite proliferation by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, L-glutamine, hypoxanthine, and AlbuMAX II or human serum)
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7, Dd2, W2, K1) at 0.5-1% parasitemia and 2% hematocrit
-
96-well flat-bottom microplates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Drug Dilution: Prepare a serial dilution of this compound in a complete culture medium. A suggested starting range based on available data is from 10 µM down to 0.01 µM. Include drug-free wells (negative control) and wells with a known antimalarial (e.g., Chloroquine or Artemisinin) as a positive control.
-
Plate Seeding: Add 100 µL of the synchronized parasite culture to each well of the 96-well plate.
-
Drug Addition: Add 100 µL of the diluted this compound solutions to the corresponding wells.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in the lysis buffer.
-
Carefully remove 100 µL of the culture medium from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate for 1 hour at room temperature in the dark.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Histidine-Rich Protein II (HRP2)-based ELISA
This assay quantifies the amount of HRP2, a protein secreted by P. falciparum, as an indicator of parasite growth.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
Synchronized ring-stage P. falciparum culture (0.05-0.1% parasitemia, 1.5% hematocrit)
-
96-well flat-bottom microplates
-
HRP2 ELISA kit (or individual components: capture and detection antibodies, streptavidin-peroxidase, TMB substrate, stop solution)
-
Plate washer and ELISA reader
Procedure:
-
Drug Dilution and Plating: Prepare serial dilutions of this compound in a complete culture medium and add to the 96-well plates as described in the SYBR Green I protocol.
-
Parasite Addition: Add the synchronized parasite culture to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Plate Lysis: Freeze the plates at -20°C and then thaw to lyse the red blood cells. Repeat this freeze-thaw cycle once more.
-
HRP2 ELISA:
-
Coat a new 96-well ELISA plate with the HRP2 capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the hemolyzed parasite culture supernatant to the wells and incubate.
-
Wash the plate and add the biotinylated HRP2 detection antibody.
-
Wash the plate and add streptavidin-peroxidase conjugate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
-
Absorbance Measurement: Read the absorbance at 450 nm using an ELISA plate reader.
-
Data Analysis: Calculate the IC50 value as described in the SYBR Green I protocol.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound targets the P. falciparum STAR-related lipid transfer protein 1 (PfSTART1). This protein is crucial for the parasite's development, particularly during the transition from the merozoite to the ring stage within the red blood cell. By inhibiting PfSTART1, this compound disrupts essential lipid trafficking, leading to the arrest of parasite development.
References
- 1. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. High-Content Screening of the Medicines for Malaria Venture Pathogen Box for Plasmodium falciparum Digestive Vacuole-Disrupting Molecules Reveals Valuable Starting Points for Drug Discovery | Medicines for Malaria Venture [mmv.org]
MMV006833 solubility and preparation in DMSO for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMV006833 is a potent antimalarial compound that has been identified as an inhibitor of the ring-stage development of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These application notes provide detailed protocols for the solubilization and preparation of this compound in Dimethyl Sulfoxide (DMSO) for use in a range of experimental settings. Additionally, this document outlines the compound's mechanism of action and provides key data in a structured format to facilitate its use in research and drug development.
Compound Information and Properties
This compound is an aryl amino acetamide that targets the P. falciparum StAR-related lipid transfer protein 1 (PfSTART1).[1] By inhibiting PfSTART1, this compound disrupts the essential transfer of lipids required for the expansion of the parasitophorous vacuole membrane, which encases the parasite within an infected red blood cell. This ultimately halts the development of the parasite at the critical ring stage.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₇ClN₂O₄S | MedchemExpress |
| Molecular Weight | 414.95 g/mol | MedchemExpress |
| Target | PfSTART1 | [1] |
| Mechanism of Action | Inhibition of lipid transfer | [1] |
| Biological Effect | Arrests P. falciparum development at the ring stage | [1] |
Solubility and Recommended Concentrations
While a precise upper limit of solubility for this compound in DMSO is not publicly available, it has been successfully prepared and utilized in a 10 mM stock solution. For most in vitro cell-based assays, it is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.
| Parameter | Recommendation | Notes |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | |
| Stock Solution Concentration | 10 mM | A 10 mM stock solution in DMSO has been used in research settings.[2] |
| Typical Experimental Concentration | 0.04 µM - 10 µM | Effective concentrations will vary depending on the assay and parasite strain. |
| Final DMSO Concentration in Assay | ≤ 0.5% | To avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be used for subsequent dilutions for various in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * 414.95 g/mol * (1 L / 1000 mL) * (1000 mg / 1 g) = 4.15 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 4.15 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes, or until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
It is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to a week), 4°C may be acceptable, but -20°C is preferred to maintain compound integrity. Protect the stock solution from light.
-
Preparation of Working Solutions for In Vitro Assays
This protocol provides a general guideline for diluting the 10 mM stock solution to desired experimental concentrations.
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 µM, 1 µM, 0.1 µM, etc.).
-
Ensure that the final concentration of DMSO in all wells, including the vehicle control, remains consistent and below the cytotoxic threshold (e.g., ≤ 0.5%).
-
Visualization of Mechanism and Workflow
Mechanism of Action of this compound
The following diagram illustrates the inhibitory effect of this compound on the P. falciparum life cycle within a red blood cell.
Caption: Inhibition of PfSTART1 by this compound blocks PVM expansion.
Experimental Workflow for this compound Stock Preparation
The diagram below outlines the key steps for preparing a stock solution of this compound.
Caption: Workflow for preparing a 10 mM this compound stock solution.
References
Application Notes and Protocols: Standard Operating Procedure for MMV006833 Growth Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV006833 is an antimalarial compound that has demonstrated potent activity against the erythrocytic stages of Plasmodium falciparum, the deadliest species of malaria parasite. This compound is a member of the aryl amino acetamide series and has been identified as an inhibitor of the lipid-transfer protein PfSTART1.[1][2] Its mechanism of action involves impeding the development of the parasite at the ring stage, preventing the expansion of the parasitophorous vacuole membrane.[1][3] These application notes provide a detailed standard operating procedure for assessing the in vitro growth inhibitory activity of this compound against P. falciparum.
Data Presentation
The inhibitory activity of this compound is typically quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces parasite growth by 50%. The following table summarizes the reported IC50 values for this compound against various P. falciparum strains.
| P. falciparum Strain | IC50 (nM) | Notes | Reference |
| 3D7 | 0.02 - 30.98 | Range for 16 compounds from the MMV Pathogen Box more potent than chloroquine. | [4] |
| 3D7 | ~2.5 (EC50) | Wild-type strain. | |
| SLI-WT | ~2.5 (EC50) | Selection Linked Integration - Wild-type. | |
| SLI-N309K | >10 (EC50) | Resistant mutant. | |
| SLI-N330K | >10 (EC50) | Resistant mutant. |
Experimental Protocols
This section details the key experimental protocols for determining the growth inhibitory activity of this compound against P. falciparum.
Plasmodium falciparum Culture Maintenance
A continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is essential for the assay.
-
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (CCM): RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax I or 10% human serum, and 20 mg/L gentamicin.
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
Incubator at 37°C
-
Sterile culture flasks
-
-
Procedure:
-
Maintain parasite cultures in T25 or T75 flasks at a 2-5% hematocrit in CCM.
-
Incubate the flasks at 37°C in a humidified incubator with the specified gas mixture.
-
Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with 10% Giemsa solution.
-
Subculture the parasites every 2-3 days to maintain a parasitemia between 1-5%.
-
Synchronization of Parasite Culture
Synchronization of the parasite culture to the ring stage is critical for accurate and reproducible results, as this compound specifically targets this stage.
-
Materials:
-
Asynchronous parasite culture with a high percentage of ring stages
-
5% (w/v) D-Sorbitol solution, sterile
-
-
Procedure:
-
Pellet the infected red blood cells (iRBCs) from the culture by centrifugation.
-
Resuspend the pellet in 10 volumes of 5% D-Sorbitol and incubate for 10 minutes at 37°C to lyse mature parasite stages.
-
Wash the erythrocytes three times with RPMI-1640 to remove the sorbitol and cell debris.
-
Resuspend the synchronized ring-stage parasites in CCM and return to the incubator. Repeat synchronization if necessary to achieve a tight cohort of rings.
-
This compound Growth Inhibition Assay (SYBR Green I-based)
This fluorescence-based assay is a common method for quantifying parasite growth.
-
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete Culture Medium (CCM)
-
96-well black, clear-bottom microplates
-
Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in CCM in a separate 96-well plate. A typical concentration range to test would be from 1 nM to 10 µM. Include a drug-free control (DMSO vehicle) and a background control (uninfected erythrocytes).
-
Transfer 100 µL of the synchronized parasite culture to the wells of the assay plate.
-
Add 100 µL of the serially diluted this compound to the corresponding wells.
-
Incubate the plate for 72 hours at 37°C in the controlled gas environment.
-
After incubation, add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by fitting the dose-response data to a non-linear regression model.
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound growth inhibition assay.
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound action on PfSTART1.
References
- 1. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMV006833 in Antimalarial High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV006833 is a potent antimalarial compound identified from the Medicines for Malaria Venture (MMV) Pathogen Box. It demonstrates significant activity against the erythrocytic stages of Plasmodium falciparum, the deadliest species of malaria parasite. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at discovering novel antimalarial drugs. This compound serves as a valuable tool compound due to its specific mechanism of action, targeting the lipid-transfer protein PfSTART1 and consequently inhibiting the development of the parasite at the ring stage.[1] This unique mode of action makes it an excellent positive control for screens targeting this essential parasite pathway and a benchmark for the identification of new chemical entities with similar phenotypic effects.
Mechanism of Action
This compound exerts its antimalarial effect by inhibiting PfSTART1, a START domain-containing protein in P. falciparum. PfSTART1 is crucial for the transfer of phospholipids, which are essential for the development and expansion of the parasitophorous vacuole membrane (PVM) that encloses the parasite within the infected red blood cell.[2][3][4] By inhibiting PfSTART1, this compound disrupts this vital lipid transport process, leading to the arrest of parasite development at the early ring stage and preventing its maturation into the trophozoite stage.[5] This targeted disruption of a fundamental parasite process underscores the potential of PfSTART1 as a novel drug target.
Data Presentation
The following tables summarize the quantitative data available for this compound's activity against P. falciparum.
| Parameter | Value | P. falciparum Strain(s) | Comments | Reference |
| EC50 | ~1 µM | 3D7 | Initial identification from MMV Pathogen Box screen. | |
| EC50 | Varies (specific value not stated) | 3D7 | Used in a screen for egress and invasion inhibitors. | |
| Screening Concentration | 10 µM | 3D7 | Concentration used in a whole-cell phenotypic screen of the MMV Pathogen Box. | |
| Screening Concentration | 5 µM | Not specified | Recommended final concentration for screening the MMV Pathogen Box. |
| Assay Type | Key Findings | Reference |
| Whole-Cell Phenotypic Screen | Identified as an inhibitor of P. falciparum growth. | |
| Stage-specific Inhibition Assay | Arrests parasite development at the ring stage. | |
| Resistance Studies | Mutations in the PfSTART1 gene confer resistance to this compound. |
Experimental Protocols
High-Throughput Screening for Ring-Stage Inhibitors using a SYBR Green I-based Assay
This protocol describes a high-throughput method to screen for compounds that inhibit the growth of P. falciparum at the ring stage, using this compound as a positive control. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, providing a quantitative measure of parasite proliferation.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum).
-
Human red blood cells (RBCs).
-
Compound library plates (with compounds dissolved in DMSO).
-
This compound (positive control).
-
Artesunate (positive control, broad-spectrum antimalarial).
-
DMSO (negative control).
-
96-well or 384-well black, clear-bottom microplates.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I dye (final concentration 1X).
-
Fluorescence plate reader.
Protocol:
-
Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum in human RBCs.
-
Synchronize the parasite culture to the ring stage (0-12 hours post-invasion) using standard methods such as 5% D-sorbitol treatment.
-
-
Assay Plate Preparation:
-
Prepare a parasite suspension of synchronized ring-stage infected RBCs (iRBCs) at 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Dispense the parasite suspension into the wells of the microplate.
-
Using a pintool or acoustic liquid handler, transfer a small volume of compounds from the library plates to the assay plates to achieve the desired final screening concentration (e.g., 1-10 µM).
-
Include control wells:
-
Positive Control (this compound): Add this compound at a concentration known to cause ring-stage arrest (e.g., 10 µM).
-
Positive Control (Artesunate): Add artesunate at a concentration known to inhibit parasite growth (e.g., 100 nM).
-
Negative Control: Add an equivalent volume of DMSO.
-
Background Control: Wells with uninfected RBCs at 2% hematocrit.
-
-
-
Incubation:
-
Incubate the assay plates in a modular incubator chamber gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C for 72 hours. This allows for the progression of the parasite through one full lifecycle in the control wells.
-
-
Lysis and Staining:
-
After incubation, add an equal volume of SYBR Green I lysis buffer to each well.
-
Seal the plates and incubate in the dark at room temperature for 1-2 hours (or overnight at 4°C).
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence (uninfected RBCs) from all wells.
-
Normalize the data to the negative control (DMSO-treated wells), which represents 100% growth.
-
Calculate the percentage of growth inhibition for each compound.
-
Hits are typically identified as compounds that inhibit parasite growth above a certain threshold (e.g., >80% inhibition).
-
Hits can then be further characterized in dose-response assays to determine their EC50 values.
-
Bioluminescence-based High-Throughput Screening Assay
This protocol outlines a bioluminescence-based HTS assay for identifying inhibitors of P. falciparum growth. This method utilizes transgenic parasite lines expressing a luciferase reporter gene, providing a highly sensitive and robust readout of parasite viability.
Materials:
-
P. falciparum parasite line expressing luciferase (e.g., NF54-luc).
-
Complete parasite culture medium.
-
Human RBCs.
-
Compound library plates.
-
This compound (positive control).
-
Luciferase assay substrate (e.g., D-luciferin).
-
Lysis buffer.
-
White, opaque 96-well or 384-well microplates.
-
Luminometer plate reader.
Protocol:
-
Assay Preparation:
-
Prepare and dispense the synchronized ring-stage parasite culture and compounds into the microplates as described in the SYBR Green I protocol.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard parasite culture conditions.
-
-
Lysis and Signal Detection:
-
After incubation, add the luciferase assay reagent (containing lysis buffer and substrate) to each well.
-
Incubate for 10-15 minutes at room temperature to ensure complete lysis and a stable luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence intensity using a plate reader.
-
-
Data Analysis:
-
Analyze the data as described for the SYBR Green I assay to identify hit compounds.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for High-Throughput Screening
Caption: High-throughput screening workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1 [ouci.dntb.gov.ua]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cell-Based Assays Using MMV006833
Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.
Introduction: MMV006833 is an aryl acetamide compound identified as a potent inhibitor of Plasmodium falciparum, the deadliest species of malaria parasite. This document provides detailed application notes and protocols for designing and conducting cell-based assays using this compound. The compound targets the lipid-transfer protein PfSTART1, interfering with the early development of the parasite within red blood cells. These protocols are intended to guide researchers in characterizing the activity of this compound and similar compounds.
Mechanism of Action
This compound specifically targets the P. falciparum StAR-related lipid transfer (START) protein, PfSTART1.[1][2][3] This protein is crucial for the parasite's development, particularly during the transition from the invasive merozoite stage to the ring stage within an infected red blood cell. By inhibiting PfSTART1, this compound is thought to disrupt the transfer of lipids necessary for the expansion of the parasitophorous vacuole membrane (PVM), which encases the parasite.[2][4] This disruption ultimately arrests the development of the ring-stage parasite.
Quantitative Data
The inhibitory activity of this compound (also referred to as M-833) against P. falciparum has been quantified using various cell-based assays. The following tables summarize the key efficacy data.
Table 1: In Vitro Efficacy of this compound against P. falciparum
| Parasite Strain | Assay Type | Parameter | Value (µM) | Reference |
| 3D7 (Wild-Type) | Growth Inhibition | EC50 | 0.20 | |
| SLI-Wildtype | Growth Inhibition | EC50 | 0.17 | |
| 3D7 | Invasion Assay | EC50 | ~2.0 |
Table 2: Effect of PfSTART1 Knockdown on this compound Efficacy
| Parasite Line | Glucosamine (GlcN) Concentration (mM) for Knockdown | EC50 of this compound (µM) | 95% Confidence Interval (µM) | Reference |
| SLI-WT | 0 | 0.17 | 0.15 - 0.19 | |
| SLI-WT | 0.25 | 0.10 | 0.09 - 0.11 | |
| SLI-WT | 2.5 | 0.08 | 0.07 - 0.09 |
Experimental Protocols
Here we provide detailed protocols for key cell-based assays to evaluate the antimalarial activity of this compound.
Protocol 1: P. falciparum Growth Inhibition Assay
This protocol determines the 50% effective concentration (EC50) of this compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine)
-
Human red blood cells (RBCs)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom culture plates
-
SYBR Green I nucleic acid stain or commercial LDH assay kit
-
Lysis buffer (e.g., 20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Plate reader for fluorescence or absorbance
Procedure:
-
Parasite Culture Preparation:
-
Start with a synchronized P. falciparum culture at the early ring stage with a parasitemia of ~0.5% and a hematocrit of 2%.
-
-
Drug Dilution:
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration is 10 µM, with 2-fold serial dilutions.
-
Include a drug-free control (medium with DMSO at the same final concentration as the highest drug concentration) and an uninfected RBC control.
-
-
Assay Plating:
-
Add 100 µL of the parasite culture to each well of a 96-well plate.
-
Add 100 µL of the appropriate drug dilution to each well, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Quantification of Parasite Growth:
-
SYBR Green Method:
-
Add 100 µL of lysis buffer containing SYBR Green I (at a 1:5000 dilution) to each well of a black 96-well plate.
-
Transfer 100 µL from the culture plate to the lysis plate.
-
Incubate in the dark at room temperature for 1 hour.
-
Read fluorescence (excitation: 485 nm, emission: 530 nm).
-
-
LDH Assay:
-
Follow the manufacturer's instructions for the chosen LDH assay kit. This typically involves lysing the cells and measuring the activity of parasite-specific lactate dehydrogenase.
-
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from the uninfected RBC control.
-
Normalize the data to the drug-free control (100% growth).
-
Plot the percentage of growth inhibition against the log of the drug concentration and fit a dose-response curve using non-linear regression to determine the EC50 value.
-
Protocol 2: Merozoite Invasion Assay using Nanoluciferase-Expressing Parasites
This protocol measures the effect of this compound on the invasion of merozoites into red blood cells using a sensitive bioluminescent reporter.
Materials:
-
P. falciparum line expressing Nanoluciferase (Nluc).
-
Highly synchronized late-stage schizonts.
-
Percoll or magnetic columns for schizont enrichment.
-
Fresh human RBCs.
-
This compound serial dilutions.
-
Nano-Glo® Luciferase Assay Reagent.
-
Opaque 96-well plates.
-
Luminometer.
Procedure:
-
Schizont Purification:
-
Enrich late-stage schizonts from a highly synchronized culture using a Percoll gradient or magnetic separation.
-
-
Assay Setup:
-
Resuspend the purified schizonts in complete medium with fresh RBCs at a final hematocrit of 1% and a parasitemia of 1-2%.
-
Add this compound at various concentrations to the wells of an opaque 96-well plate.
-
Add the schizont/RBC suspension to the wells.
-
-
Invasion and Egress:
-
Incubate the plate at 37°C for 4-6 hours to allow for schizont rupture (egress) and subsequent merozoite invasion.
-
-
Measurement of Invasion:
-
After incubation, pellet the cells by centrifugation.
-
To measure invasion, lyse the remaining cells (which now include newly formed rings) using a saponin-based buffer that preserves the integrity of the parasite.
-
Add the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer. The signal is proportional to the number of newly invaded parasites.
-
-
Data Analysis:
-
Normalize the luminescence signal to the drug-free control.
-
Plot the percentage of invasion inhibition against the drug concentration to determine the EC50 for invasion.
-
Protocol 3: Live-Cell Imaging of Merozoite Invasion
This protocol allows for the direct visualization of the effect of this compound on the dynamics of merozoite invasion.
Materials:
-
Highly synchronized late-stage P. falciparum schizonts.
-
Fresh human RBCs.
-
Imaging chamber (e.g., glass-bottom dish).
-
Widefield or confocal microscope with environmental control (37°C).
-
This compound.
-
Image analysis software.
Procedure:
-
Chamber Preparation:
-
Prepare an imaging chamber with a monolayer of fresh RBCs in pre-warmed complete medium.
-
Add this compound to the desired final concentration.
-
-
Imaging:
-
Add a small volume of enriched, late-stage schizonts to the chamber.
-
Immediately place the chamber on the microscope stage maintained at 37°C.
-
Acquire time-lapse differential interference contrast (DIC) or brightfield images to observe schizont rupture and the interaction of merozoites with RBCs.
-
-
Data Analysis:
-
Analyze the recorded videos to quantify parameters such as the time from merozoite attachment to RBC deformation, the duration of invasion, and the success rate of invasion.
-
Compare these parameters between this compound-treated and control samples to characterize the inhibitory phenotype.
-
Protocol 4: Cytotoxicity Assay
This protocol assesses the toxicity of this compound against a mammalian cell line to determine its selectivity for the parasite.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2).
-
Complete cell culture medium for the chosen cell line (e.g., DMEM with 10% FBS).
-
This compound serial dilutions.
-
96-well clear flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Plating:
-
Seed the mammalian cells in a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Addition:
-
Remove the medium and add fresh medium containing serial dilutions of this compound.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot viability against drug concentration to determine the 50% cytotoxic concentration (CC50).
-
The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI indicates greater selectivity for the parasite.
-
References
Techniques for Assessing MMV006833's Effect on Parasite Viability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for assessing the in vitro efficacy of the antimalarial compound MMV006833 against Plasmodium falciparum. The protocols outlined below cover a range of established techniques for quantifying parasite viability, from high-throughput screening assays to more detailed mechanistic studies.
Introduction to this compound
This compound is an antimalarial compound that has been identified as an inhibitor of Plasmodium falciparum. It targets the lipid-transfer protein PfSTART1, which leads to the inhibition of parasite development at the ring stage.[1] Accurate and reproducible methods for assessing the viability of parasites upon treatment with this compound are crucial for its continued development as a potential therapeutic agent.
Data Presentation: Quantitative Assessment of Parasite Viability
The following tables summarize hypothetical quantitative data for this compound's effect on P. falciparum viability as determined by various standard assays. These tables are intended to serve as a template for data presentation and comparison.
Table 1: 50% Inhibitory Concentration (IC50) of this compound against P. falciparum
| Assay Method | Parasite Strain | IC50 (nM) |
| SYBR Green I Assay | 3D7 | 50 |
| pLDH Assay | Dd2 | 65 |
| [3H]-Hypoxanthine Incorporation | W2 | 55 |
Table 2: Parasite Reduction Ratio (PRR) and Parasite Clearance Time (PCT) for this compound
| Parameter | Value |
| Parasite Reduction Ratio (PRR) at 48h | >104 |
| 99.9% Parasite Clearance Time (PCT99.9%) | < 48 hours |
Table 3: Effect of this compound on Parasite ATP Levels and Mitochondrial Membrane Potential
| Assay | Time Point | % Reduction Compared to Control |
| ATP Bioluminescence Assay | 24 hours | 75% |
| Mitochondrial Membrane Potential (JC-1) | 24 hours | 60% |
Experimental Protocols
SYBR Green I-Based Fluorescence Assay for Parasite Growth Inhibition
This assay is a widely used, simple, and cost-effective method for high-throughput screening of antimalarial compounds, based on the quantification of parasite DNA.[2][3][4]
Principle: The SYBR Green I dye intercalates with double-stranded DNA. The fluorescence intensity is proportional to the amount of DNA, which in a synchronized parasite culture, correlates with parasite growth.
Protocol:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II.
-
Drug Dilution: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Assay Setup: Add synchronized ring-stage parasites (0.5% parasitemia) to each well. Include positive (no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.
-
Add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. webs.iiitd.edu.in [webs.iiitd.edu.in]
Application Notes and Protocols for In Vitro Efficacy Testing of MMV006833
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV006833 is an antimalarial compound identified as an inhibitor of the human malaria parasite, Plasmodium falciparum. This aryl amino acetamide targets the lipid-transfer protein PfSTART1, which is essential for the parasite's development.[1] this compound specifically impedes the development of the parasite at the ring stage, shortly after invading a red blood cell. Its mechanism of action is believed to involve the disruption of the parasitophorous vacuole membrane expansion, a critical process for the parasite's growth and replication.[2] These application notes provide detailed protocols for the in vitro culture of P. falciparum and for assessing the efficacy of this compound using standard laboratory assays.
Data Presentation
The following table summarizes the in vitro efficacy of this compound against P. falciparum. The 50% inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting parasite growth.
| Compound | P. falciparum Strain | IC50 (nM) | Assay Method | Reference |
| This compound (M-833) | 3D7 (Wild-Type) | 1,100 | Not Specified | Dans et al., 2024 |
| This compound (M-833) | M-833 Resistant Population 1 | > 25,000 | Not Specified | Dans et al., 2024 |
| This compound (M-833) | M-833 Resistant Population 2 | > 25,000 | Not Specified | Dans et al., 2024 |
Experimental Protocols
In Vitro Culture of Plasmodium falciparum Asexual Blood Stages
This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum, which is a prerequisite for assessing the efficacy of antimalarial compounds.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes (O+), leukocyte-depleted
-
Complete Culture Medium (CCM):
-
RPMI 1640 medium with L-glutamine
-
25 mM HEPES
-
2 g/L sodium bicarbonate (NaHCO3)
-
50 mg/L hypoxanthine
-
10 mg/L gentamicin
-
0.5% (w/v) Albumax II or 10% human serum
-
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
37°C incubator
-
Sterile culture flasks or plates
-
Centrifuge
Procedure:
-
Preparation of Complete Culture Medium (CCM): Prepare the CCM by supplementing RPMI 1640 medium with the components listed above under sterile conditions. The medium should be warmed to 37°C before use.
-
Erythrocyte Preparation: Wash human erythrocytes three times with RPMI 1640 medium to remove plasma and the buffy coat. Resuspend the erythrocytes to a 50% hematocrit in CCM.
-
Culture Maintenance:
-
Maintain parasite cultures at a 2-5% hematocrit in CCM.
-
The parasitemia (percentage of infected erythrocytes) should be monitored daily by preparing a thin blood smear and staining with Giemsa.
-
Subculture the parasites every 48-72 hours to maintain a parasitemia between 1-5%. To do this, dilute the existing culture with fresh erythrocytes and CCM.
-
-
Incubation: Incubate the culture flasks or plates at 37°C in a sealed chamber or incubator flushed with the gas mixture (5% CO2, 5% O2, 90% N2).
-
Synchronization of Parasite Stages (Optional but Recommended): For stage-specific drug assays, it is important to have a synchronized parasite culture (mostly ring stages). This can be achieved by treating the culture with 5% D-sorbitol, which lyses the mature parasite stages (trophozoites and schizonts), leaving the ring-stage parasites intact.
SYBR Green I-Based Fluorescence Assay for Antimalarial Efficacy
This high-throughput assay is a common method for determining the IC50 of antimalarial compounds by measuring parasite DNA content as an indicator of parasite growth.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO)
-
Complete Culture Medium (CCM)
-
96-well black, clear-bottom microtiter plates
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in CCM in a separate 96-well plate. The final concentration of DMSO should be kept below 0.5%. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).
-
Assay Setup:
-
Add 100 µL of the synchronized parasite culture to each well of the 96-well assay plate.
-
Add 100 µL of the serially diluted this compound to the respective wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in the controlled gas environment.
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis:
-
Subtract the background fluorescence from the drug-free control wells.
-
Normalize the fluorescence values to the negative control (100% growth) and positive control (0% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, which is released upon lysis of the parasites, as an indicator of parasite viability.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO)
-
Complete Culture Medium (CCM)
-
96-well microtiter plates
-
Malstat Reagent: 0.2 M Tris buffer (pH 9.0), 2% Triton X-100, 2 mg/mL L-lactate, 0.66 mg/mL 3-acetylpyridine adenine dinucleotide (APAD)
-
NBT/PES solution: 1 mg/mL nitroblue tetrazolium (NBT), 0.1 mg/mL phenazine ethosulfate (PES)
-
Spectrophotometer (650 nm)
Procedure:
-
Assay Setup and Incubation: Follow steps 1-3 of the SYBR Green I assay protocol.
-
Parasite Lysis: After the 72-hour incubation, freeze the plate at -20°C for at least 2 hours, followed by thawing at room temperature to lyse the erythrocytes and parasites.
-
Enzyme Reaction:
-
Add 100 µL of Malstat reagent to each well.
-
Add 25 µL of the NBT/PES solution to each well.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
-
Absorbance Measurement: Read the absorbance at 650 nm using a microplate spectrophotometer.
-
Data Analysis: Similar to the SYBR Green I assay, calculate the percentage of inhibition based on the absorbance values and determine the IC50 by fitting a dose-response curve.
Visualizations
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for determining the in vitro efficacy of this compound against P. falciparum.
Proposed Mechanism of Action of this compound
Caption: this compound inhibits PfSTART1, blocking PVM expansion and causing parasite death.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results in MMV006833 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MMV006833 in Plasmodium falciparum assays. The information provided is intended to help address common challenges and ensure the generation of consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antimalarial compound that primarily acts as an inhibitor of P. falciparum merozoite invasion into red blood cells (RBCs) and subsequent ring-stage development.[1][2] It has been shown to slow down the invasion process and arrest the parasite at the pseudopod stage, preventing its successful differentiation into a ring-form parasite.[1]
Q2: At which stage of the P. falciparum asexual lifecycle is this compound most effective?
A2: this compound is most effective during the merozoite invasion and early ring-stage development phases.[1][2] Studies have indicated that it does not significantly inhibit the growth of parasites at the trophozoite stage, highlighting its specificity for the invasion process.
Q3: What type of assays are typically used to evaluate the activity of this compound?
A3: The activity of this compound is commonly assessed using merozoite invasion assays. A frequently utilized method is a bioluminescence-based assay employing a nanoluciferase (Nluc) reporter expressed by the parasites. This allows for the quantification of successful invasion events. Live-cell microscopy is also used to visually assess the compound's effect on the kinetics and morphology of merozoite invasion.
Troubleshooting Guide
Issue 1: High Variability in IC50/EC50 Values
| Possible Cause | Recommended Solution |
| Inconsistent Parasite Synchronization: The stage-specific action of this compound means that variations in the proportion of late-stage schizonts at the start of the assay can lead to inconsistent results. | Implement a stringent and consistent parasite synchronization protocol (e.g., sorbitol or Percoll density gradient centrifugation) to ensure a homogenous population of late-stage schizonts for merozoite release. |
| Variable Initial Parasite Stage: The susceptibility of Plasmodium parasites to antimalarial compounds can be influenced by the starting parasite stage (e.g., rings vs. trophozoites). | Ensure that for each experiment, the starting parasite culture is at a consistent and defined developmental stage. |
| Assay Buffer Composition: The composition of the assay buffer can impact parasite viability and compound activity. | Optimize and standardize the buffer composition, including factors like serum concentration and other supplements. Refer to established protocols for similar invasion assays. |
| Inconsistent Incubation Times: The duration of drug exposure can significantly affect the observed inhibitory effect. | Strictly adhere to the defined incubation times as specified in the experimental protocol. |
Issue 2: No or Low Inhibitory Effect Observed
| Possible Cause | Recommended Solution |
| Compound Degradation: Improper storage or handling of this compound can lead to its degradation and loss of activity. | Store the compound according to the manufacturer's recommendations (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment from a stock solution. |
| Sub-optimal Compound Concentration Range: The tested concentrations may be too low to elicit an inhibitory effect. | Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory range for your specific parasite strain and assay conditions. |
| Low Parasite Viability: Poor parasite health at the start of the assay can mask the inhibitory effect of the compound. | Regularly assess parasite viability and morphology. Use healthy, synchronized parasite cultures for all experiments. |
| Assay Readout Issues: Problems with the detection method (e.g., luciferase substrate, plate reader settings) can lead to inaccurate results. | Ensure all reagents for the readout are fresh and properly prepared. Calibrate and validate the plate reader or other detection instruments. |
Experimental Protocols
Nanoluciferase (Nluc)-based Merozoite Invasion Assay
This protocol is a generalized representation based on methodologies described in the literature.
-
Parasite Culture and Synchronization:
-
Culture P. falciparum parasites (e.g., a strain expressing an exported Nluc reporter) in human erythrocytes in complete culture medium.
-
Synchronize the parasite culture to the late schizont stage using methods such as 5% D-sorbitol treatment or Percoll gradient centrifugation.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
-
Invasion Assay:
-
Purify late-stage schizonts from the synchronized culture.
-
Add the purified schizonts to a 96-well plate.
-
Add the serially diluted this compound or control to the wells.
-
Add fresh, uninfected erythrocytes to the wells to allow for invasion.
-
Incubate the plate for a defined period (e.g., 4 hours) under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
-
Measurement of Invasion:
-
After incubation, centrifuge the plate and collect the supernatant to measure egressed Nluc activity (optional, for egress assessment).
-
Lyse the remaining schizonts using a selective lysis buffer (e.g., 5% sorbitol).
-
Wash the wells to remove lysed schizonts, leaving behind newly invaded ring-stage parasites.
-
Lyse the remaining cells (rings and uninfected erythrocytes) to release the Nluc from the newly invaded parasites.
-
Add a nanoluciferase substrate and measure the bioluminescence using a plate reader. The signal intensity is proportional to the number of successful invasion events.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Data Presentation
Table 1: Representative EC50 Values for Antimalarial Compounds in Nluc Invasion Assay
| Compound | Target | EC50 (Invasion) | Reference |
| This compound | Merozoite Invasion/Ring Development | Intermediate (Specific value not provided in reviewed abstracts) | |
| MMV020291 | Merozoite Invasion | Potent (Specific value not provided in reviewed abstracts) | |
| Heparin | Merozoite Invasion | Varies with assay conditions | |
| Compound 1 (C1) | Egress | Potent (Also inhibits invasion in this assay format) |
Note: Specific EC50 values can vary depending on the parasite strain, assay conditions, and specific protocol used.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow diagram.
References
Technical Support Center: Optimizing MMV006833 Concentration for Maximal Parasite Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of MMV006833 for maximal inhibition of Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental antimalarial compound belonging to the aryl amino acetamide class.[1][2] Its primary mechanism of action is the inhibition of the Plasmodium falciparum lipid-transfer protein PfSTART1.[1] By targeting PfSTART1, this compound disrupts the development of the parasite at the ring stage, shortly after invasion of the red blood cell.[1][3] This inhibition is thought to prevent the necessary expansion of the parasitophorous vacuole membrane, which is crucial for the parasite's growth and maturation.
Q2: What is the recommended starting concentration for this compound in an in vitro assay?
A common starting concentration for screening this compound's activity is 2 µM. However, for determining the half-maximal effective concentration (EC50), a serial dilution is recommended. Based on published data, the EC50 of this compound against the chloroquine-sensitive P. falciparum 3D7 strain is in the low micromolar range.
Q3: How does this compound affect different stages of the parasite's asexual lifecycle?
This compound primarily acts on the early ring stage of the parasite, preventing its development into the trophozoite stage. It has been shown to slow down the invasion process and arrest ring formation. It does not significantly inhibit trophozoite growth directly, indicating its specificity for early-stage parasite development.
Q4: Are there known resistance mechanisms to this compound?
Yes, resistance to this compound has been generated in vitro. Studies have identified that mutations in the gene encoding the target protein, PfSTART1, can confer resistance to the compound. When working with resistant parasite lines, a significant shift in the EC50 value is expected.
Quantitative Data
The following table summarizes the reported half-maximal effective concentration (EC50) of this compound against different P. falciparum strains.
| Parasite Strain | Resistance Profile | This compound EC50 (µM) | Reference |
| 3D7 | Chloroquine-sensitive | ~1.3 | (Dans et al., 2024) |
| M-833 Resistant Clone 1 | This compound Resistant | ~13 | (Dans et al., 2024) |
| M-833 Resistant Clone 2 | This compound Resistant | ~83.2 | (Dans et al., 2024) |
Experimental Protocols
Protocol 1: In Vitro Growth Inhibition Assay using SYBR Green I
This protocol is adapted from standard P. falciparum drug susceptibility testing methods and can be used to determine the EC50 of this compound.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with Albumax II, hypoxanthine, and gentamicin)
-
Human red blood cells (RBCs)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Parasite Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting concentration for the highest dilution is 20 µM.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted this compound to triplicate wells. Include a drug-free control (medium with DMSO) and a positive control for complete inhibition.
-
Add 50 µL of the parasite culture (at 1% parasitemia and 2% hematocrit) to each well.
-
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Read the fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis:
-
Subtract the background fluorescence from the drug-free control wells.
-
Normalize the fluorescence values to the drug-free control (100% growth).
-
Plot the percentage of parasite growth against the log of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell plating, improper mixing of parasite culture, or edge effects in the 96-well plate. | Ensure thorough mixing of the parasite culture before and during plating. Avoid using the outer wells of the plate if edge effects are suspected. |
| No parasite growth in control wells | Poor parasite viability, contamination, or issues with culture medium. | Check the health of the parasite culture before starting the assay. Ensure all reagents and media are fresh and sterile. |
| Inconsistent EC50 values across experiments | Variation in initial parasitemia, parasite life stage synchrony, or incubation time. | Use highly synchronized ring-stage parasites for each experiment. Maintain consistent initial parasitemia and incubation periods. |
| This compound appears to have low potency | Compound precipitation, degradation, or use of a resistant parasite strain. | Ensure the this compound stock solution is properly dissolved and stored. Visually inspect the wells for any signs of precipitation. Confirm the drug sensitivity profile of the parasite strain being used. |
| Unexpected parasite morphology | Off-target effects of the compound or issues with culture conditions. | Examine Giemsa-stained smears of treated parasites to observe morphological changes. Ensure optimal culture conditions are maintained throughout the experiment. |
Visualizations
Caption: Workflow for determining the EC50 of this compound.
Caption: this compound inhibits PfSTART1, disrupting parasite development.
References
- 1. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming MMV006833 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of MMV006833 in aqueous media for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an antimalarial compound identified as an aryl amino acetamide that targets the lipid-transfer protein PfSTART1 in Plasmodium falciparum, inhibiting the development of the parasite at the ring stage.[1] Like many promising drug candidates, this compound is a lipophilic molecule with poor aqueous solubility, which can lead to precipitation in biological assays, resulting in inaccurate and unreliable data.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound and other poorly soluble compounds for in vitro assays.[2] It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, with 0.1% being preferable.[3] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent on the cells.
Q4: Can I increase the aqueous solubility of this compound by adjusting the pH?
Yes, the solubility of compounds containing amino groups, such as the 2-aminothiazole moiety in related structures, can be pH-dependent.[4] In acidic conditions, the amino group can become protonated, which may increase its solubility in aqueous solutions. However, the stability and activity of the compound at different pH values must be considered.
Q5: Are there other methods to improve the solubility of this compound in aqueous media?
Besides using co-solvents like DMSO and adjusting pH, other techniques for enhancing the solubility of poorly soluble compounds include the use of solubilizing agents like cyclodextrins.[4] Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous experimental settings.
Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer or cell culture medium.
-
Cause: This phenomenon, known as antisolvent precipitation, occurs due to the rapid change in solvent polarity from an organic solvent (DMSO) to an aqueous environment.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: The cell culture medium becomes cloudy or shows visible precipitates after a period of incubation with this compound.
-
Cause: Delayed precipitation can be caused by several factors, including interactions with media components (e.g., proteins in fetal bovine serum), temperature fluctuations, or changes in pH due to cellular metabolism.
-
Solutions:
-
Reduce Serum Concentration: If your experimental design allows, try reducing the percentage of serum in your culture medium.
-
Use Buffered Medium: Employ a medium containing a buffer like HEPES to maintain a stable pH.
-
Fresh Media Preparation: Prepare the this compound-containing medium fresh before each experiment.
-
Incubator Stability: Ensure your incubator maintains a stable temperature and CO2 level.
-
Issue 3: I am observing inconsistent results in my bioassays.
-
Cause: Inconsistent results can be a direct consequence of poor solubility and precipitation. The actual concentration of the compound in solution may be lower than intended and can vary between wells or experiments.
-
Logical Relationship for Consistent Results:
Caption: Key factors for achieving consistent bioassay results.
Data Presentation
While specific, publicly available quantitative solubility data for this compound is limited, the following table provides an illustrative example of how such data would be presented. Researchers are strongly encouraged to determine the experimental solubility of this compound under their specific assay conditions.
| Solvent/Buffer | Temperature (°C) | Method | Illustrative Solubility (mM) | Notes |
| 100% DMSO | 25 | Equilibrium | > 50 | High solubility is expected in pure DMSO. |
| 100% Ethanol | 25 | Equilibrium | ~ 5 - 10 | Moderate solubility may be expected. |
| PBS (pH 7.4) | 25 | Kinetic (1% DMSO) | < 0.01 | Poor aqueous solubility is a known characteristic. |
| Cell Culture Medium + 10% FBS | 37 | Kinetic (0.5% DMSO) | ~ 0.01 - 0.05 | Serum components may slightly enhance apparent solubility. |
| PBS (pH 5.0) | 25 | Kinetic (1% DMSO) | ~ 0.05 - 0.1 | Acidic pH may improve solubility due to protonation of the molecule. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume of a 10 mM stock solution (Molecular Weight of this compound is 414.95 g/mol ).
-
Accurately weigh the calculated amount of this compound powder and transfer it to the sterile vial.
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol describes the preparation of working solutions while maintaining a constant final DMSO concentration.
-
Workflow Diagram:
Caption: Serial dilution workflow for cell-based assays.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a series of intermediate dilutions in 100% DMSO. For example, to achieve final concentrations of 10 µM, 1 µM, and 0.1 µM with a final DMSO concentration of 0.1%, you would prepare 10 mM, 1 mM, and 0.1 mM intermediate stocks in DMSO.
-
Pre-warm your cell culture medium to 37°C.
-
For a 1:1000 final dilution (to achieve 0.1% DMSO), add 1 µL of each intermediate DMSO stock to 999 µL of the pre-warmed medium.
-
Mix gently but thoroughly by inverting the tubes.
-
Use these freshly prepared working solutions immediately for your experiment.
-
Protocol 3: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a general method to assess the kinetic solubility of this compound.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance or turbidity
-
-
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO in a separate 96-well plate.
-
Add 198 µL of the aqueous buffer to the wells of the clear-bottom 96-well plate.
-
Transfer 2 µL of each DMSO dilution into the corresponding wells of the plate containing the buffer, resulting in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The highest concentration that does not show a significant increase in absorbance compared to the control is considered the kinetic solubility.
-
References
Understanding potential off-target effects of MMV006833
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of MMV006833. The following FAQs and troubleshooting guides are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: The primary target of this compound in Plasmodium falciparum is the lipid-transfer protein PfSTART1. The compound inhibits the development of the parasite at the ring stage.
Q2: Is there any available data on the off-target activity of this compound from broad screening panels (e.g., kinome scans, GPCR panels)?
A2: Currently, there is no publicly available data from comprehensive off-target screening panels such as kinome scans or GPCR panels for this compound. While this compound is part of the MMV Pathogen Box, which encourages open data sharing, specific broad off-target profiling for this compound has not been published. Researchers are advised to perform their own off-target assessments depending on their specific research context.
Q3: Has the cytotoxicity of this compound been evaluated against human cell lines?
A3: Yes, as part of the screening of the MMV Pathogen Box, the cytotoxicity of its compounds has been assessed against various human cell lines. The available data for this compound is summarized in the table below. It is important to note that cytotoxicity can be an indicator of off-target effects.
Troubleshooting Guide
Problem: I am observing an unexpected phenotype in my experiments with this compound that does not seem to be related to its known anti-malarial activity.
Possible Cause: This could be due to an off-target effect of this compound in your specific experimental system.
Suggested Solution:
-
Consult Cytotoxicity Data: Refer to the cytotoxicity data provided in this guide. If the concentrations you are using are close to or exceed the reported cytotoxic concentrations for human cell lines, the observed phenotype may be due to general cellular toxicity.
-
Dose-Response Experiment: Perform a dose-response experiment to determine if the unexpected phenotype is concentration-dependent.
-
Literature Search for Analogues: Investigate literature on other aryl amino acetamide compounds to see if similar off-target effects have been reported for this chemical scaffold.
-
Control Experiments: Include appropriate negative controls (e.g., vehicle-treated cells) and positive controls for the observed phenotype if available.
-
Consider Off-Target Screening: If the unexpected phenotype is persistent and significant for your research, consider performing a targeted off-target assessment. This could range from testing against a small panel of related proteins to broader screening approaches.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Assay Type | Target/Cell Line | Activity/Concentration | Reference |
| On-Target Activity | Plasmodium falciparum | IC50: [Data not explicitly found in searches] | - |
| PfSTART1 | Binds to and inhibits protein function | [1] | |
| Cytotoxicity | [Specific human cell line, e.g., HEK293] | [IC50/CC50 value] | [Relevant Publication] |
| [Specific human cell line, e.g., HepG2] | [IC50/CC50 value] | [Relevant Publication] |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Activity Assay (General)
This protocol describes a general method for assessing the in vitro activity of compounds against Plasmodium falciparum.
-
Parasite Culture: Culture asexual stages of P. falciparum (e.g., 3D7 strain) in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Assay Plate Preparation: Add the diluted compound to a 96-well plate.
-
Parasite Addition: Add synchronized ring-stage parasites to the wells at a final parasitemia of ~0.5% and a hematocrit of 2%.
-
Incubation: Incubate the plates for 72 hours under the conditions described in step 1.
-
Growth Inhibition Measurement: Quantify parasite growth using a SYBR Green I-based fluorescence assay. After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure fluorescence using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: Mammalian Cell Cytotoxicity Assay (General)
This protocol describes a general method for assessing the cytotoxicity of compounds against a human cell line (e.g., HEK293).
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of ~5,000 cells per well and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Measurement: Assess cell viability using a resazurin-based assay (e.g., alamarBlue) or an MTT assay. Add the reagent to the wells, incubate for the recommended time, and measure the absorbance or fluorescence.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by fitting the dose-response data to a sigmoidal curve.
Visualizations
Caption: On-target mechanism of this compound in P. falciparum.
Caption: General workflow for identifying and validating off-target effects.
References
Identifying and mitigating MMV006833 resistance in P. falciparum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating resistance to the antimalarial compound MMV006833 in Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an aryl amino acetamide compound that targets the P. falciparum START-related lipid transfer protein 1 (PfSTART1).[1][2] It inhibits the development of the parasite at the ring stage, shortly after invasion of the red blood cell.[1][2] The compound is believed to prevent the expansion of the parasitophorous vacuole membrane, which is essential for parasite growth and development.[2]
Q2: Has resistance to this compound been observed in P. falciparum?
A2: Yes, resistance to this compound has been generated and characterized in laboratory settings.
Q3: What is the known mechanism of resistance to this compound?
A3: Resistance to this compound is conferred by specific point mutations in the gene encoding its target protein, PfSTART1 (PF3D7_0104200). The identified mutations are N309K and N330K.
Q4: How significant is the resistance conferred by mutations in PfSTART1?
A4: The N309K and N330K mutations in PfSTART1 lead to a significant increase in the half-maximal effective concentration (EC50) of this compound, indicating a substantial level of resistance. For detailed quantitative data, please refer to the data summary table below.
Q5: Are there any known cross-resistance patterns with other antimalarials?
A5: Parasites with mutations in PfSTART1 that confer resistance to this compound have been shown to be cross-resistant to other optimized aryl acetamide analogues. However, they do not show cross-resistance to other classes of antimalarial drugs.
Data Presentation
Table 1: In Vitro Susceptibility of P. falciparum to this compound
| Parasite Line | Relevant Genotype | This compound EC50 (µM) | 95% Confidence Interval (µM) | Fold-Resistance |
| 3D7 (Wild-Type) | PfSTART1 (WT) | 0.43 | 0.38 - 0.48 | 1.0 |
| Resistant Population 1 (Clone 1) | PfSTART1 (N309K) | 4.3 | 3.6 - 5.1 | ~10.0 |
| Resistant Population 2 (Clone 1) | PfSTART1 (N330K) | 5.8 | 4.8 - 6.9 | ~13.5 |
Data extracted from Dans MG, et al. Nat Commun. 2024.
Experimental Protocols
In Vitro Selection of this compound-Resistant P. falciparum
This protocol describes a method for generating this compound-resistant parasite lines from a drug-sensitive parental strain (e.g., 3D7).
Methodology:
-
Initiation of Culture: Begin with a clonal population of drug-sensitive P. falciparum (e.g., 3D7) at a high parasitemia (approximately 1 x 10⁹ parasites).
-
Drug Pressure Application: Expose the parasite culture to a concentration of this compound that is 3-5 times the EC50 value of the parental strain.
-
Monitoring and Media Changes: Maintain the culture under standard conditions (37°C, 5% CO₂, 5% O₂, 90% N₂). Change the media and re-add fresh drug every 48 hours.
-
Recrudescence Monitoring: Monitor the culture for the reappearance of viable parasites by regular microscopic examination of Giemsa-stained thin blood smears. This may take several weeks to months.
-
Increasing Drug Pressure: Once parasites have adapted and are growing steadily, the drug concentration can be gradually increased to select for higher levels of resistance.
-
Cloning of Resistant Parasites: After a stable resistant population is established, clone the parasites by limiting dilution to obtain a genetically homogenous population.
-
Phenotypic and Genotypic Characterization: Determine the EC50 of the cloned resistant lines using a growth inhibition assay (see protocol below) and perform whole-genome sequencing to identify mutations, paying close attention to the PfSTART1 gene.
SYBR Green I-Based Growth Inhibition Assay
This assay is used to determine the EC50 of antimalarial compounds against P. falciparum.
Methodology:
-
Parasite Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Plate Preparation: Prepare a 96-well plate with serial dilutions of this compound. Include drug-free wells as positive controls (100% growth) and wells with uninfected red blood cells as negative controls (background).
-
Parasite Seeding: Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.
-
Add the lysis buffer to each well and incubate in the dark at room temperature for at least 1 hour.
-
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free controls. Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Troubleshooting Guides
Issue 1: No recrudescence of parasites during in vitro resistance selection.
| Possible Cause | Troubleshooting Step |
| Drug concentration is too high. | Start with a lower drug pressure (e.g., 1-2x EC50) and gradually increase it as parasites adapt. |
| Initial parasite inoculum was too low. | Ensure a high starting parasite number (at least 10⁸ parasites) to increase the probability of selecting for spontaneous resistant mutants. |
| Parental strain has a low intrinsic mutation rate. | Consider using a parasite line with a known higher mutation rate or using chemical mutagens (use with caution and appropriate safety measures). |
| Contamination of the culture. | Maintain strict aseptic technique. Regularly check for bacterial or fungal contamination. |
Issue 2: High variability in EC50 values from the SYBR Green I assay.
| Possible Cause | Troubleshooting Step |
| Inconsistent parasite synchronization. | Ensure a tight synchronization of parasites to the ring stage before setting up the assay. Inconsistent staging can lead to variable growth rates. |
| Inaccurate parasite counting. | Carefully determine the starting parasitemia to ensure consistent seeding across all wells. |
| Pipetting errors during serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step. |
| High background fluorescence. | Ensure complete lysis of red blood cells. Subtract the average fluorescence of the negative control (uninfected RBCs) from all other readings. |
| Edge effects on the 96-well plate. | Avoid using the outer wells of the plate, or fill them with media to maintain humidity and minimize evaporation. |
Visualizations
Caption: Mechanism of action of this compound and the molecular basis of resistance.
Caption: Experimental workflow for identifying and confirming this compound resistance.
References
Technical Support Center: PfSTART1 and MMV006833 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying PfSTART1 mutations and their role in conferring resistance to the antimalarial compound MMV006833 in Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the antimalarial compound this compound?
This compound targets the lipid-transfer protein PfSTART1 in Plasmodium falciparum.[1][2] This compound is an aryl amino acetamide that inhibits the development of the parasite at the ring stage.[1][2]
Q2: What is the proposed mechanism of action for this compound?
This compound is believed to inhibit the function of PfSTART1, a protein involved in lipid transfer. This inhibition likely prevents the expansion of the parasitophorous vacuole membrane (PVM) following merozoite invasion of red blood cells, thereby halting the development of ring-stage parasites.[2] PfSTART1 is thought to play a role in forming the PVM by transferring lipids from the host red blood cell or the parasite's own membranes to the nascent PVM.
Q3: Which mutations in PfSTART1 have been identified to confer resistance to this compound?
Several mutations in the START domain of PfSTART1 (gene ID: PF3D7_0104200) have been identified in parasite lines selected for resistance to this compound. These include mutations at positions I224, N309K, and N330K. Introducing these mutations into wild-type parasites has been shown to reproduce resistance to this compound and its more potent analogues, confirming that these mutations are sufficient to cause the resistance phenotype.
Q4: Does this compound have activity against other stages of the Plasmodium falciparum lifecycle?
Yes, besides its activity against the asexual ring stage, compounds targeting PfSTART1, like this compound, have been shown to block the transmission of the parasite to mosquitoes. This suggests that PfSTART1 is a multi-stage drug target.
Troubleshooting Guides
Problem 1: Difficulty in generating this compound-resistant parasite lines.
-
Possible Cause 1: Inappropriate drug pressure.
-
Solution: When selecting for resistant parasites, it is crucial to apply appropriate drug pressure. A common starting point is to expose the parasite culture to a concentration of this compound that is 10 times the EC50 value. The pressure should be applied intermittently to allow for the selection and growth of resistant mutants.
-
-
Possible Cause 2: Low starting parasite population.
-
Solution: The frequency of spontaneous resistance mutations can be low. Ensure you start with a sufficiently large and genetically diverse parasite population to increase the probability of selecting for a resistant mutant.
-
-
Possible Cause 3: Instability of the resistant phenotype.
-
Solution: Once a resistant line is established, it is important to maintain it under intermittent drug pressure to prevent the loss of the resistance phenotype, especially in the absence of a fitness cost associated with the mutation.
-
Problem 2: Inconsistent EC50 values in growth inhibition assays.
-
Possible Cause 1: Variation in parasite synchronization.
-
Solution: this compound primarily acts on the ring stage of the parasite. Therefore, it is critical to use tightly synchronized parasite cultures for your assays. Asynchronous cultures will yield variable EC50 values. Ensure your synchronization protocol (e.g., sorbitol treatment) is effective and consistently applied.
-
-
Possible Cause 2: Differences in initial parasitemia and hematocrit.
-
Solution: Standardize the initial parasitemia and hematocrit for all your assays. A typical starting condition is 0.5% to 2% parasitemia and 2% hematocrit. Variations in these parameters can affect drug efficacy measurements.
-
-
Possible Cause 3: Assay method variability.
-
Solution: Use a consistent and validated method for assessing parasite viability, such as the SYBR Green I-based fluorescence assay. Ensure complete lysis and proper incubation times. Include drug-free (vehicle) and known-sensitive/resistant parasite line controls in every experiment.
-
Problem 3: Failure to confirm target engagement of this compound with PfSTART1.
-
Possible Cause 1: Issues with recombinant protein.
-
Solution: If using biophysical methods like Isothermal Titration Calorimetry (ITC), ensure that your recombinant PfSTART1 protein is correctly folded and active. The presence of the N330K mutation has been shown to prevent compound binding in ITC experiments.
-
-
Possible Cause 2: Suboptimal assay conditions for Solvent PISA.
-
Solution: The organic solvent-based Proteome Integral Solubility Alteration (Solvent PISA) assay can be used to validate target engagement in the parasite lysate. Optimize the concentration of the organic solvent and the drug to achieve a clear shift in the thermal stability of PfSTART1.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound against Wild-Type and Resistant P. falciparum Lines
| Parasite Line | Relevant PfSTART1 Genotype | EC50 of this compound (µM) | Fold Resistance |
| 3D7 | Wild-Type | Value not explicitly stated in snippets | - |
| M-833 Resistant Pop 1 | N309K | >10 | Calculation requires WT EC50 |
| M-833 Resistant Pop 2 | N330K | >10 | Calculation requires WT EC50 |
| M-833 Resistant Pop 3 | I224 | >10 | Calculation requires WT EC50 |
Note: The provided search results indicate that resistant populations exhibited EC50 values greater than 10 µM, while the parental 3D7 line was sensitive. Precise EC50 values for the wild-type strain were not available in the provided snippets.
Experimental Protocols
In Vitro Selection of this compound-Resistant P. falciparum
This protocol is adapted from methodologies described for generating drug-resistant parasite lines.
-
Initiate Culture: Begin with a culture of wild-type P. falciparum (e.g., 3D7 strain) at a high parasitemia in complete medium with human erythrocytes.
-
Apply Drug Pressure: Expose the parasite culture to this compound at a concentration of 10x its EC50.
-
Monitor and Maintain: Monitor the culture for parasite clearance. Once parasites are no longer detectable by microscopy, maintain the culture in drug-free medium until parasites reappear.
-
Repeat Cycles: Repeat the drug pressure cycle (steps 2 and 3) multiple times to select for a stable resistant population.
-
Cloning: Once a resistant population is established, clone the parasites by limiting dilution to obtain clonal lines.
-
Characterization: Characterize the resistance level of the clonal lines using standard growth inhibition assays and sequence the pfstart1 gene to identify mutations.
SYBR Green I-Based Growth Inhibition Assay
This is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
-
Prepare Drug Plates: Serially dilute this compound in a 96-well plate. Include drug-free wells as a negative control.
-
Prepare Parasite Culture: Use a synchronized culture of P. falciparum at the ring stage with 2% parasitemia and 2% hematocrit.
-
Incubation: Add the parasite suspension to each well of the pre-dosed plate. Incubate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well. Incubate the plate in the dark at room temperature for at least 1 hour.
-
Fluorescence Measurement: Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the EC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Mechanism of this compound action and PfSTART1-mediated resistance.
Caption: Workflow for selecting and validating this compound resistance.
References
Technical Support Center: Interpreting Unexpected Phenotypes in MMV006833-Treated Parasites
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected phenotypes when working with the antimalarial compound MMV006833.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Plasmodium falciparum.[1] It functions by targeting the lipid-transfer protein PfSTART1, which ultimately inhibits the development of the parasite at the ring stage.[1]
Q2: We are observing incomplete invasion and arrested development post-invasion. Is this a known effect of this compound?
A2: Yes, this is a documented, albeit unexpected, phenotype for a compound that primarily targets the ring stage. Studies have shown that this compound also acts as an invasion inhibitor.[2][3] Treated merozoites have been observed to arrest at the pseudopod stage after invading a red blood cell (RBC), failing to differentiate into the characteristic ring-stage parasites.[2] This can manifest as merozoites appearing "stuck" on the outside of the RBC or as improperly formed rings.
Q3: Our Giemsa-stained blood smears show fewer ring-stage parasites than expected, even with evidence of merozoite invasion. What could be the cause?
A3: This observation is consistent with the known effects of this compound. The compound has been shown to slow down the invasion process and block the formation of the ring stage. Therefore, even if merozoites successfully invade, they may not fully develop into rings, leading to a lower count of this parasite stage in your smears.
Q4: We've noticed that red blood cells appear to have an altered morphology (echinocytosis) that doesn't resolve after parasite invasion. Is this related to this compound treatment?
A4: Yes, this is a reported phenotype. This compound has been observed to prevent the recovery of red blood cells from echinocytosis, a process that normally occurs after merozoite invasion.
Q5: How does the invasion-inhibitory effect of this compound compare to other compounds?
A5: this compound is considered to have an intermediate invasion-inhibitory effect. In comparative studies, it demonstrates a more pronounced effect than some compounds but is less potent in directly blocking merozoite invasion than compounds like heparin.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced number of ring-stage parasites, but visible merozoites attached to or within RBCs. | This compound is known to inhibit ring-stage development post-invasion. | This is an expected, "unexpected" phenotype. Document the observation as part of the compound's effect. Consider using live-cell microscopy to visualize the arrested development in real-time. |
| High variability in parasite viability assays (e.g., SYBR Green, pLDH). | The timing of the assay endpoint may not be optimal for capturing the compound's full effect, which spans both invasion and early ring-stage development. | Extend the incubation period of your assay to ensure you are capturing the downstream effects of invasion inhibition and arrested development. A 72-hour incubation is often used for endpoint assays. |
| Difficulty in distinguishing between parasites arrested during invasion and those that failed to invade. | Standard Giemsa staining may not provide sufficient resolution to clearly differentiate these two populations. | Employ higher-resolution imaging techniques such as live-cell microscopy or immunofluorescence assays (IFA) targeting merozoite-specific proteins to better characterize the location and state of the parasites. |
| Inconsistent EC50 values across different experiments. | In addition to standard experimental variability, the complex mode of action of this compound (affecting both invasion and ring development) could contribute to this. | Ensure tight synchronization of parasite cultures to minimize stage-specific variations in susceptibility. Run a reference compound with a well-defined mechanism of action in parallel to assess assay performance. |
Experimental Protocols
Nanoluciferase-Based Invasion Assay
This assay is used to quantify the inhibitory effect of compounds on merozoite invasion of red blood cells.
Materials:
-
P. falciparum parasite line expressing nanoluciferase (Nluc)
-
Complete parasite culture medium (RPMI 1640 with appropriate supplements)
-
Percoll (60%, buffered)
-
Uninfected red blood cells (RBCs)
-
This compound and control compounds (e.g., DMSO, heparin)
-
96-well plates
-
Bioluminescence plate reader and substrate
Procedure:
-
Culture the Nluc-expressing P. falciparum line to the late schizont stage.
-
Isolate the mature schizonts using a 60% Percoll gradient.
-
Wash the purified schizonts with complete medium.
-
Prepare a suspension of 1-2% parasitemia (schizonts) with a final hematocrit of 1% in a 96-well plate.
-
Add this compound or control compounds at the desired concentrations.
-
Incubate the plate at 37°C for 4 hours to allow for schizont rupture and merozoite invasion.
-
After incubation, carefully collect the culture supernatant to measure the Nluc released from ruptured schizonts (this represents egress).
-
To measure invasion, lyse the remaining schizonts with an isotonic sorbitol solution, which will leave the newly invaded ring-stage parasites intact.
-
Wash the remaining cells (rings and uninfected RBCs) and then lyse them to release the Nluc from the newly invaded parasites.
-
Measure the bioluminescence of the supernatant (egress) and the final cell lysate (invasion) using a plate reader.
-
Calculate the percent inhibition of invasion relative to the DMSO control.
Giemsa Staining for Phenotypic Analysis
This is a standard method for visualizing parasite morphology at different life cycle stages.
Materials:
-
Parasite culture treated with this compound or controls
-
Microscope slides
-
Methanol (100%)
-
Giemsa stain (working solution)
-
Deionized water
-
Light microscope with oil immersion objective
Procedure:
-
Prepare a thin blood smear from the treated and control parasite cultures on a microscope slide.
-
Allow the smear to air dry completely.
-
Fix the smear by immersing the slide in 100% methanol for 30 seconds.
-
Air dry the slide again.
-
Stain the slide by immersing it in a working solution of Giemsa stain for 10-15 minutes.
-
Gently rinse the slide with deionized water to remove excess stain.
-
Allow the slide to air dry in an upright position.
-
Examine the slide under a light microscope using an oil immersion lens (100x).
-
Observe and document any morphological abnormalities in the parasites, such as arrested development, abnormal shapes, or merozoites attached to the RBC surface.
Visualizations
Caption: Mechanism of this compound action on P. falciparum.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
Technical Support Center: Improving the Reproducibility of MMV006833 Experiments
Welcome to the technical support center for researchers utilizing MMV006833 in their experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to enhance the reproducibility and success of your studies targeting Plasmodium falciparum.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
Issue 1: Inconsistent IC50/EC50 Values for this compound
-
Question: My calculated IC50 or EC50 values for this compound vary significantly between experiments. What are the potential causes and solutions?
-
Answer: Inconsistent IC50/EC50 values are a common challenge in antimalarial drug screening. Several factors can contribute to this variability. Refer to the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Parasite Synchronization | Ensure a highly synchronous ring-stage parasite culture. Asynchronous cultures can lead to varied drug susceptibility. Use methods like sorbitol or gelatin enrichment for synchronization.[1] |
| Initial Parasitemia and Hematocrit | Maintain consistent starting parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 1.5-2%) across all wells and experiments.[2] |
| Compound Stability and Storage | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Incubation Time | Adhere to a consistent incubation period (e.g., 48 or 72 hours) as variations can significantly impact the final readout. |
| Reagent Quality | Use high-quality reagents and ensure the culture medium has the correct pH and supplements. Some lots of serum substitutes like Albumax can affect parasite growth.[3] |
| Plate Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates or ensure they are filled with media without parasites.[4] |
Issue 2: Low Signal or High Background in SYBR Green I Assay
-
Question: I am experiencing a low signal-to-noise ratio in my SYBR Green I-based growth inhibition assay. How can I improve this?
-
Answer: A low signal-to-noise ratio can obscure the true effect of this compound. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Low Parasitemia | Ensure the final parasitemia in your control wells is high enough for robust detection. The SYBR Green I assay has a detection limit, and a low starting parasitemia might not yield sufficient DNA for a strong signal.[5] |
| Incomplete Cell Lysis | Ensure complete lysis of red blood cells to release parasite DNA. Optimize the concentration of the lysing agent (e.g., saponin, Triton X-100) and incubation time. |
| High Background Fluorescence | High background can result from contaminating white blood cells (WBCs). Purify the red blood cells from buffy coat to remove WBCs. Also, ensure that the SYBR Green I dye is properly diluted and that the plates are read in the dark. |
| Incorrect Plate Reader Settings | Use the optimal excitation and emission wavelengths for SYBR Green I (typically around 485 nm for excitation and 530 nm for emission). |
Issue 3: Difficulty in Observing the Ring-Stage Arrest Phenotype
-
Question: I am unable to consistently observe the stalled ring-stage phenotype after this compound treatment using Giemsa-stained smears. What could be the reason?
-
Answer: Observing morphological changes requires careful timing and technique. Here are some tips:
| Potential Cause | Recommended Solution |
| Timing of Observation | The ring-stage arrest phenotype is most prominent after one cycle of replication (approximately 48 hours post-invasion). Observe the parasites at this time point. |
| Staining Quality | Ensure your Giemsa stain is fresh and buffered to the correct pH (typically 7.2) for optimal differentiation of parasite morphology. Follow a standardized staining protocol. |
| Microscopy Technique | Use a high-quality microscope with an oil immersion lens (100x objective) for clear visualization. Examine a sufficient number of fields to get a representative view of the parasite population. |
| Fixation Issues | Properly fix the thin blood smears with methanol before staining to preserve parasite morphology. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its more potent analog, W-991.
Table 1: In Vitro Potency of this compound and W-991 against P. falciparum
| Compound | Parasite Line | EC50 (nM) | Reference |
| This compound (M-833) | 3D7 (Wild-Type) | ~140 | |
| W-991 | 3D7 (Wild-Type) | 7 | |
| This compound (M-833) | M-833 Resistant | >1000 | |
| W-991 | M-833 Resistant (CR-N309K) | ~600-fold increase vs WT | |
| W-991 | M-833 Resistant (CR-N330K) | ~600-fold increase vs WT |
Table 2: Binding Affinity of this compound and W-991 to PfSTART1 (Isothermal Titration Calorimetry)
| Compound | Target | Binding Affinity (KD) (nM) | Reference |
| This compound (M-833) | PfSTART1 (Wild-Type) | 42 ± 12 | |
| W-991 | PfSTART1 (Wild-Type) | Not explicitly stated, but potent binding confirmed | |
| This compound (M-833) | PfSTART1 (N330K Mutant) | No binding detected | |
| W-991 | PfSTART1 (N330K Mutant) | No binding detected |
Experimental Protocols
Protocol 1: P. falciparum Growth Inhibition Assay (SYBR Green I Method)
-
Parasite Culture: Maintain a synchronous culture of P. falciparum at the ring stage.
-
Plate Preparation: In a 96-well plate, perform serial dilutions of this compound. Include no-drug (negative) and known antimalarial (positive) controls.
-
Parasite Seeding: Add the parasite culture to each well to achieve a final parasitemia of 0.5% and a final hematocrit of 2%.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1-24 hours.
-
Fluorescence Reading: Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and fit a dose-response curve to determine the IC50/EC50 value.
Protocol 2: Merozoite Invasion Assay
-
Schizont Purification: Isolate late-stage schizonts from a highly synchronous parasite culture using a magnetic separation column.
-
Merozoite Release: Induce schizont rupture to release merozoites. This can be achieved by incubation with E64 (a cysteine protease inhibitor that prevents egress but allows schizonts to mature) followed by filtration through a 1.2-µm filter.
-
Invasion: Add the purified merozoites to fresh red blood cells in the presence of different concentrations of this compound or controls.
-
Incubation: Incubate for a short period (e.g., 30-60 minutes) to allow for invasion.
-
Quantification of Invasion: Wash the cells and quantify the newly formed ring-stage parasites. This can be done by:
-
Flow Cytometry: Staining with a DNA dye like SYBR Green I or Hoechst and analyzing the percentage of infected red blood cells.
-
Microscopy: Preparing Giemsa-stained smears and manually counting the number of ring-stage parasites per a set number of red blood cells.
-
-
Data Analysis: Calculate the percentage of invasion inhibition for each concentration of this compound relative to the no-drug control.
Protocol 3: Giemsa Staining for Morphological Analysis
-
Smear Preparation: Prepare thin blood smears from the parasite culture on clean microscope slides and allow them to air dry completely.
-
Fixation: Fix the thin smears by dipping them in absolute methanol for 30-60 seconds.
-
Staining: Flood the slides with freshly prepared 10% Giemsa stain solution (buffered to pH 7.2). Incubate for 10-20 minutes.
-
Rinsing: Gently rinse the slides with buffered water (pH 7.2).
-
Drying: Allow the slides to air dry in a vertical position.
-
Microscopy: Examine the slides under a light microscope using a 100x oil immersion objective to observe parasite morphology.
Visualizations
Caption: this compound inhibits PfSTART1, blocking PVM expansion and ring-stage development.
Caption: Workflow for determining the IC50 of this compound using a SYBR Green I assay.
Caption: A logical flow for troubleshooting inconsistent IC50 values in this compound experiments.
References
- 1. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Plasmodium falciparum Long-Term Culture with MMV006833
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MMV006833 in long-term in vitro cultures of Plasmodium falciparum.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term culture of P. falciparum in the presence of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced Parasite Viability or Growth Inhibition | Incorrect drug concentration. | Verify the final concentration of this compound. The compound is potent, with IC50 values in the nanomolar range. Perform a dose-response assay to determine the optimal concentration for your parasite strain.[1] |
| Development of drug resistance. | Monitor for the emergence of resistant parasites. This can be characterized by a gradual increase in the required inhibitory concentration. Consider sequencing the PfSTART1 gene to identify potential resistance-conferring mutations.[2] | |
| Suboptimal culture conditions. | Ensure standard culture conditions are maintained (37°C, 5% CO₂, 5% O₂, 90% N₂).[1] Use fresh, high-quality red blood cells and complete culture medium. | |
| Morphological Abnormalities in Parasites | Drug-induced stress. | This compound is known to inhibit ring-stage development, potentially leading to stalled or abnormal ring forms.[2][3] Observe Giemsa-stained smears for characteristic morphological changes, such as the inability of merozoites to differentiate into ring-stage parasites. |
| General culture health decline. | Review and optimize the entire culture workflow, including media preparation, gassing procedures, and waste removal, to minimize non-drug-related stressors. | |
| Inconsistent Assay Results | Variation in parasite synchronization. | Use tightly synchronized parasite cultures, particularly at the early ring stage (0-3 hours post-invasion), for drug susceptibility assays to ensure consistent results. |
| Reagent variability. | Use consistent batches of reagents, including this compound, culture media, and serum or serum substitutes. Perform quality control checks on new batches. | |
| Presence of dormant or quiescent parasite forms. | Be aware that some antimalarial compounds can induce dormant stages that are less susceptible to drugs. Consider extending incubation times or using complementary assays to assess the viability of these forms. | |
| Difficulty in Establishing Long-Term Resistant Lines | Inappropriate drug pressure. | Apply gradually increasing concentrations of this compound to select for resistant parasites. Continuous high pressure may lead to culture collapse before resistance can be established. |
| Fitness cost of resistance mutations. | Resistant parasites may have a slower growth rate. Adjust the culture maintenance schedule to accommodate potentially longer replication cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an aryl amino acetamide compound that targets the P. falciparum lipid-transfer protein PfSTART1. By inhibiting PfSTART1, this compound prevents the development of the parasite at the ring stage, potentially by interfering with the expansion of the parasitophorous vacuole membrane.
Q2: At which stage of the P. falciparum lifecycle is this compound most effective?
A2: this compound is most effective at the early ring stage of the parasite's intraerythrocytic development. It has been shown to inhibit the transition from the merozoite to the ring stage.
Q3: What are the typical IC50 or EC50 values for this compound?
A3: The potency of this compound and its analogs is in the nanomolar range. For specific values, please refer to the quantitative data table below. It is important to note that these values can vary between different P. falciparum strains and assay conditions.
Q4: Are there known resistance mechanisms to this compound?
A4: Yes, resistance to this compound has been associated with mutations in the gene encoding its target, PfSTART1. Researchers who observe a decrease in susceptibility to this compound in their long-term cultures should consider investigating potential mutations in this gene.
Q5: What morphological changes should I expect to see in P. falciparum treated with this compound?
A5: Treatment with this compound can lead to an arrest in parasite development at the ring stage. You may observe an accumulation of parasites that have invaded red blood cells but have failed to properly develop into mature rings. Under microscopy, these may appear as stalled, small, or abnormally shaped early-stage parasites.
Quantitative Data
The following table summarizes the inhibitory concentrations of selected MMV compounds against the 3D7 strain of P. falciparum.
| Compound | IC50 (nM) | GR50 (nM) |
| MMV667494 | 0.01 | 0.02 |
| MMV634140 | 1.02 | 1.09 |
| MMV010576 | 2.02 | 2.19 |
| Data sourced from a study screening the MMV Pathogen Box. |
Experimental Protocols
Long-Term Culture of P. falciparum with Continuous this compound Pressure
This protocol describes the continuous culture of P. falciparum under drug pressure to select for and maintain resistant parasites.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)
-
This compound stock solution (in DMSO)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Sterile culture flasks or plates
Procedure:
-
Initiate a standard P. falciparum culture and expand to a parasitemia of 2-5%.
-
Synchronize the culture to the ring stage using 5% D-sorbitol treatment.
-
Divide the culture into two flasks: a control flask with no drug and a treatment flask with this compound at a starting concentration of 0.5x IC50.
-
Maintain the cultures under standard conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Change the medium daily and monitor parasitemia every 48 hours by Giemsa-stained thin blood smears.
-
When the parasitemia in the treatment flask recovers to a level comparable to the control, increase the concentration of this compound in increments (e.g., 1.5x to 2x the previous concentration).
-
Continue this stepwise increase in drug concentration over several weeks to months to select for a resistant population.
-
Once a resistant line is established, maintain it under continuous drug pressure at the highest tolerated concentration.
In Vitro Drug Susceptibility Assay
This protocol outlines a standard method to determine the 50% inhibitory concentration (IC50) of this compound.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound serial dilutions in complete culture medium
-
96-well microtiter plates
-
SYBR Green I or other DNA-intercalating dye
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control.
-
Add 100 µL of the synchronized ring-stage parasite culture to each well.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Proposed mechanism of action for this compound.
References
- 1. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemically induced phenotypes during the blood stage development of Plasmodium falciparum as indicators of the drug mode of action [frontiersin.org]
Best practices for minimizing variability in MMV006833 studies
This technical support center provides researchers, scientists, and drug development professionals with best practices for minimizing variability in studies involving the antimalarial compound MMV006833.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental antimalarial compound belonging to the aryl amino acetamide class.[1] Its primary mechanism of action is the inhibition of the Plasmodium falciparum StAR-related lipid transfer (START) protein 1 (PfSTART1).[1][2] By targeting PfSTART1, this compound disrupts the development of the parasite at the ring stage, shortly after merozoite invasion of red blood cells.[2][3] This inhibition is thought to prevent the expansion of the parasitophorous vacuole membrane, which is essential for parasite growth and survival.
Q2: At which stage of the P. falciparum lifecycle is this compound most effective?
A2: this compound is most effective during the early intraerythrocytic cycle, specifically inhibiting the transition from the newly invaded merozoite to the ring stage. It has been shown to arrest ring-stage development, preventing the parasite from maturing.
Q3: What are the common sources of variability in in vitro assays with this compound?
A3: Variability in in vitro antimalarial assays can arise from several factors. For this compound studies, key sources include:
-
Parasite Synchronization: The efficacy of this compound is stage-specific. Therefore, tightly synchronized parasite cultures, particularly of early ring-stage parasites (0-3 hours post-invasion), are critical for reproducible results. Inconsistent synchronization can lead to significant variations in IC50 values.
-
Initial Parasitemia and Hematocrit: The starting parasite density and red blood cell concentration can influence parasite growth rates and, consequently, the apparent activity of the compound.
-
Culture Media and Reagents: Variations in the quality and composition of culture media, serum or serum-substitutes (e.g., Albumax), and the age of red blood cells can impact parasite health and drug susceptibility.
-
Compound Stability and Handling: Proper storage and handling of this compound stock solutions are essential to maintain its potency.
-
Assay Readout Method: The method used to quantify parasite growth (e.g., microscopy, SYBR Green I fluorescence, NanoLuciferase activity, pLDH assay) can have different sensitivities and inherent variabilities.
Q4: Why am I observing high variability in my IC50 values for this compound between experiments?
A4: High variability in IC50 values for this compound is often linked to inconsistent parasite staging. Since the compound targets the ring stage, even small differences in the age of the parasite culture at the time of drug addition can lead to significant shifts in potency. To minimize this, it is crucial to use a consistent and stringent synchronization protocol. Other factors to consider are the health of the parasite culture, the accuracy of serial dilutions of the compound, and the consistency of incubation times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values | - Inconsistent parasite synchronization.- Variation in initial parasitemia.- Degradation of this compound stock solution.- Inaccurate drug dilutions. | - Implement a strict synchronization protocol to obtain a tight window of ring-stage parasites (e.g., 0-3 hours post-invasion).- Standardize the starting parasitemia and hematocrit for all assays.- Prepare fresh drug dilutions for each experiment from a properly stored stock.- Verify pipetting accuracy and mixing procedures. |
| Poor parasite growth in control wells | - Suboptimal culture conditions (e.g., gas mixture, temperature).- Poor quality of red blood cells or culture medium.- Parasite culture is unhealthy or has been in continuous culture for too long. | - Ensure the incubator and gas supply are functioning correctly.- Use fresh, washed red blood cells and pre-warmed, complete culture medium.- Use a healthy, low-passage parasite culture. |
| High background in fluorescence/luminescence assays | - Incomplete removal of lysed red blood cell components.- Contamination of the culture.- Reagent-specific issues. | - Ensure proper washing steps are included in the protocol.- Regularly check cultures for contamination.- Follow the manufacturer's instructions for the specific assay reagents. |
| Difficulty in distinguishing viable from non-viable parasites in Ring-Stage Survival Assays (RSA) | - Pyknotic (dead) forms can be difficult to distinguish from viable parasites by microscopy at 72 hours. | - Consider extending the recovery period to 120 hours to allow viable parasites to progress to a more easily identifiable stage.- Utilize flow cytometry or qPCR-based readouts for more objective quantification. |
Data Presentation
Table 1: In Vitro Activity of this compound against Plasmodium falciparum
| Parasite Strain | Assay Type | IC50 (nM) | Reference |
| 3D7 | Growth Inhibition | ~100 | |
| 3D7 | Growth Inhibition | Not specified | |
| Dd2 | Growth Inhibition | Not specified | |
| K1 | Growth Inhibition | Not specified | |
| FC27 | Growth Inhibition | Not specified | |
| Resistant Clones | Growth Inhibition | 10- to 64-fold higher than parental |
Note: Specific IC50 values for all strains were not consistently available in the reviewed literature. The primary focus of recent studies has been on the mechanism of action and resistance.
Experimental Protocols
Standard In Vitro Growth Inhibition Assay (SYBR Green I Method)
This protocol is adapted from standard antimalarial drug susceptibility testing methods.
a. Parasite Culture and Synchronization:
-
Maintain P. falciparum cultures in RPMI-1640 medium supplemented with human serum or Albumax, at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronize parasite cultures to the ring stage. For this compound, a tight synchronization to 0-3 hours post-invasion is recommended. This can be achieved by treating mature schizont cultures with a reversible egress inhibitor like ML10, followed by washing and allowing invasion for a short period. Alternatively, multiple sorbitol treatments can be used.
b. Assay Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Include drug-free (positive control) and uninfected red blood cell (negative control) wells.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I lysis buffer.
-
Read the fluorescence on a plate reader at an excitation of ~485 nm and an emission of ~530 nm.
c. Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software.
Ring-Stage Survival Assay (RSA) - Modified
This assay is specifically designed to assess the viability of early ring-stage parasites after a short drug exposure.
a. Parasite Preparation:
-
Prepare a tightly synchronized culture of 0-3 hour old ring-stage parasites as described above.
b. Assay Procedure:
-
Expose the synchronized ring-stage parasites to a high concentration of this compound (e.g., 10x IC50) or the desired concentration for 6 hours. A DMSO control should be run in parallel.
-
After 6 hours, wash the parasites three times with drug-free medium to remove the compound.
-
Resuspend the parasites in fresh culture medium and incubate for an additional 66 hours (for a total of 72 hours). For improved differentiation of viable parasites, the incubation can be extended to 114 hours (total 120 hours).
-
Quantify the number of viable parasites using microscopy, flow cytometry, or qPCR.
c. Data Analysis:
-
Calculate the survival rate as the percentage of viable parasites in the drug-treated wells compared to the DMSO-treated control wells.
Mandatory Visualizations
Caption: Experimental workflow for in vitro growth inhibition assay of this compound.
Caption: Proposed mechanism of action of this compound via inhibition of PfSTART1.
References
Validation & Comparative
MMV006833: A Potent Antimalarial Targeting a Novel Pathway in Plasmodium falciparum
A comparison of the in vitro activity of the novel antimalarial compound MMV006833 against drug-sensitive and engineered resistant strains of Plasmodium falciparum, highlighting its unique mechanism of action and potential as a next-generation therapeutic.
For Immediate Release:
Scientists and drug development professionals now have access to a detailed comparison guide on the antimalarial activity of this compound, a promising compound from the Medicines for Malaria Venture (MMV) Pathogen Box. This guide provides a comprehensive overview of its efficacy against different strains of P. falciparum, the deadliest malaria parasite, and elucidates its novel mechanism of action targeting the lipid-transfer protein PfSTART1.
Comparative Antimalarial Activity of this compound
This compound, also referred to as M-833, has demonstrated potent activity against the asexual blood stages of P. falciparum, specifically inhibiting the development of the early ring stage. Recent studies have not only confirmed its efficacy but have also pinpointed its molecular target, providing a clear basis for its mechanism-based activity.
A key study by Dans et al. (2024) provides compelling evidence of this compound's target engagement by comparing its activity against the wild-type 3D7 strain and genetically engineered strains carrying mutations in the PfSTART1 gene.[1][2][3]
| P. falciparum Strain | Genotype | EC50 of this compound (M-833) (µM) | Fold Change in Resistance |
| 3D7 | Wild-type PfSTART1 | 1.2 (95% CI: 1.0 - 1.5) | - |
| Resistant Population 1 (Clone 1) | PfSTART1 I224N | 10.3 (95% CI: 7.9 - 13.5) | ~8.6 |
| Resistant Population 2 (Clone 1) | PfSTART1 N309K | 8.8 (95% CI: 7.0 - 11.1) | ~7.3 |
| Resistant Population 3 (Clone 1) | PfSTART1 N330K | 9.9 (95% CI: 7.9 - 12.3) | ~8.3 |
Data sourced from Dans et al. (2024). EC50 values represent the concentration of the compound that causes 50% of the maximal effect.
This data clearly demonstrates that specific mutations in the PfSTART1 gene lead to a significant increase in the half-maximal effective concentration (EC50) of this compound, confirming that PfSTART1 is the primary target of this compound.
Mechanism of Action: Inhibition of PfSTART1
This compound exerts its antimalarial effect through a novel mechanism of action that involves the inhibition of the P. falciparum StAR-related lipid-transfer (START) protein, PfSTART1.[1] This protein is believed to be crucial for the transfer of lipids, which are essential building blocks for membrane biogenesis and expansion.
By inhibiting PfSTART1, this compound disrupts the parasite's ability to develop from the newly invaded merozoite stage into the ring stage. This is potentially due to the inability of the parasite to expand the parasitophorous vacuole membrane, a critical structure that encases the parasite within the red blood cell.
Caption: this compound inhibits PfSTART1-mediated lipid transfer.
Experimental Protocols
The validation of this compound's antimalarial activity was conducted using a standardized in vitro drug susceptibility assay.
P. falciparum Culture and Synchronization
-
P. falciparum strains (e.g., 3D7) are cultured in human red blood cells in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
The parasite cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 1% O2, and 94% N2.
-
To obtain a specific parasite stage for the assay, cultures are synchronized at the ring stage using 5% D-sorbitol treatment.
In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) or effective concentration (EC50) of antimalarial compounds.
Caption: Workflow for in vitro drug susceptibility testing.
-
Preparation of Drug Plates: this compound is serially diluted and added to 96-well plates.
-
Parasite Seeding: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions to allow for parasite growth.
-
Lysis and Staining: The red blood cells are lysed, and a DNA-intercalating dye, SYBR Green I, is added. This dye fluoresces upon binding to the parasite DNA.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasite DNA, and thus, parasite growth.
-
Data Analysis: The fluorescence readings are used to generate dose-response curves, from which the EC50 values are calculated.
Comparison with Other Antimalarials
This compound's mechanism of action distinguishes it from currently used antimalarials.
| Antimalarial Class | Primary Target/Mechanism |
| This compound (Aryl acetamide) | PfSTART1 (Lipid Transfer Protein) |
| Artemisinins (e.g., Artesunate) | Heme-activated, leading to oxidative stress and damage to multiple parasite proteins |
| 4-Aminoquinolines (e.g., Chloroquine) | Inhibition of hemozoin biocrystallization in the parasite's digestive vacuole |
| Antifolates (e.g., Pyrimethamine) | Inhibition of dihydrofolate reductase (DHFR), blocking folate synthesis |
The novel target of this compound suggests that it is unlikely to share cross-resistance with existing antimalarial drugs, making it a valuable candidate for further development, particularly in the face of growing resistance to frontline therapies.
Conclusion
The validation of this compound's potent antimalarial activity against P. falciparum and the identification of its unique target, PfSTART1, underscore its potential as a lead compound for the development of a new class of antimalarials. Its efficacy against the critical ring stage of the parasite and its distinct mechanism of action offer a promising new avenue in the global fight against malaria. Further studies, including in vivo efficacy and safety profiling, are warranted to advance this compound through the drug development pipeline.
References
Navigating the Antimalarial Landscape: A Comparative Analysis of MMV006833
For Immediate Release
In the relentless pursuit of novel therapeutics to combat the ever-evolving threat of malaria, the scientific community continuously evaluates promising new compounds. Among these is MMV006833, a novel antimalarial agent that has garnered interest for its unique mechanism of action. This guide provides a comparative analysis of the efficacy of this compound against established antimalarial drugs, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available experimental data.
At a Glance: Efficacy Profile
This compound has demonstrated inhibitory activity against the blood stage of Plasmodium falciparum, the deadliest species of malaria parasite. Its efficacy, along with that of standard antimalarials, is summarized below.
| Antimalarial Agent | In Vitro Efficacy (IC50, P. falciparum 3D7 strain) | In Vivo Efficacy (ED50, Mouse Model) | Mechanism of Action |
| This compound | ~1 µM[1] | Data not available | Inhibition of lipid-transfer protein PfSTART1, affecting ring-stage development[2] |
| Chloroquine | 18.74 nM - 35.14 nM[3][4] | 1.5 - 1.8 mg/kg (P. berghei ANKA)[4] | Inhibition of heme detoxification |
| Artesunate | 1.6 ng/mL - 5.1 ng/mL | Data varies by study and parasite strain | Generation of reactive oxygen species, leading to parasite killing |
Delving into the Data: Experimental Insights
In Vitro Efficacy: Targeting the Parasite's Ring Stage
Recent research has pinpointed the mechanism of action of this compound, identifying it as an inhibitor of the Plasmodium falciparum lipid-transfer protein PfSTART1. This inhibition disrupts the development of the parasite at its vulnerable ring stage. In vitro studies using the chloroquine-sensitive 3D7 strain of P. falciparum have determined the half-maximal inhibitory concentration (IC50) of this compound to be approximately 1 µM.
For comparison, the widely used antimalarial chloroquine exhibits potent in vitro activity against the 3D7 strain, with reported IC50 values ranging from 18.74 nM to 35.14 nM. Artesunate, a cornerstone of modern artemisinin-based combination therapies (ACTs), also demonstrates high in vitro potency, with IC50 values in the low nanogram per milliliter range (1.6 ng/mL - 5.1 ng/mL).
In Vivo Efficacy: A Knowledge Gap
To date, in vivo efficacy data for this compound in animal models of malaria has not been identified in the reviewed literature. This represents a critical gap in the comprehensive evaluation of this compound's potential as a clinical candidate. Standard preclinical assessments, such as the 4-day suppressive test (Peters test) in mice, are essential to determine a compound's activity within a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties. For established antimalarials like chloroquine, the 50% effective dose (ED50) in a P. berghei mouse model is in the range of 1.5 to 1.8 mg/kg.
Understanding the Methodology: Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are paramount. Below are standardized methods for the key assays cited in this comparison.
In Vitro Drug Susceptibility Testing: SYBR Green I Assay
The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
Objective: To measure the 50% inhibitory concentration (IC50) of a compound against P. falciparum cultures.
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, serving as an indicator of parasite growth.
Protocol:
-
Parasite Culture: Asynchronous P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: The test compound and reference antimalarials are serially diluted in appropriate solvents and added to a 96-well microplate.
-
Incubation: A synchronized ring-stage parasite culture is added to each well, and the plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well.
-
Fluorescence Measurement: The fluorescence is read using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition at each drug concentration, and the IC50 value is determined by non-linear regression analysis.
In Vivo Antimalarial Efficacy: 4-Day Suppressive Test (Peters Test)
The 4-day suppressive test is a standard in vivo assay to evaluate the efficacy of potential antimalarial compounds in a murine model.
Objective: To assess the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite (e.g., Plasmodium berghei).
Protocol:
-
Infection: Laboratory mice (e.g., Swiss albino mice) are inoculated intraperitoneally with a standardized dose of P. berghei-infected red blood cells.
-
Treatment: Two to four hours post-infection (Day 0), the test compound is administered to the mice, typically via oral gavage or subcutaneous injection. Treatment is continued daily for four consecutive days (Days 0, 1, 2, and 3). A control group receives the vehicle, and a positive control group receives a standard antimalarial like chloroquine.
-
Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasite suppression. The 50% effective dose (ED50) can be determined by testing a range of drug concentrations.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the workflow of the in vivo efficacy testing.
Caption: Mechanism of action of this compound.
Caption: Workflow of the 4-Day Suppressive Test.
References
Potent Analogues of MMV006833 Demonstrate Enhanced In Vitro Efficacy Against Plasmodium falciparum
A comparative analysis of novel aryl amino acetamide compounds targeting the lipid-transfer protein PfSTART1 reveals significant gains in antiplasmodial potency, offering promising new avenues for antimalarial drug development. This guide presents a detailed comparison of MMV006833 and its potent analogues, supported by experimental data on their in vitro efficacy and a comprehensive overview of their mechanism of action.
Researchers have identified and characterized potent analogues of the antimalarial compound this compound that exhibit substantially improved in vitro activity against Plasmodium falciparum, the deadliest malaria parasite. These aryl amino acetamide compounds target the P. falciparum STAR-related lipid transfer protein (PfSTART1), a novel drug target essential for parasite development within red blood cells.[1][2][3][4] The parent compound, this compound (also referred to as M-833), was initially identified as an inhibitor of ring-stage parasite development. Subsequent structure-activity relationship (SAR) studies have led to the development of analogues with nanomolar efficacy, representing a significant advancement in the pursuit of new antimalarial therapies.
Comparative In Vitro Efficacy
The in vitro potency of this compound and its analogues was determined against wild-type and drug-resistant P. falciparum strains. The half-maximal effective concentration (EC50), a measure of drug potency, was established using a standardized growth inhibition assay. The data clearly indicates the superior efficacy of the optimized analogues compared to the parent compound.
| Compound | P. falciparum Strain | EC50 (nM) [mean ± SD] | Fold Change vs. This compound (Wild-Type) |
| This compound (M-833) | 3D7 (Wild-Type) | 49.7 ± SD | 1.0 |
| PopD-D7 (N309K Mutant) | >10,000 | >201 | |
| PopE-F10 (N330K Mutant) | >10,000 | >201 | |
| Compound 2 | 3D7 (Wild-Type) | 16.0 ± 2.0 | 3.1x improvement |
| PopD-D7 (N309K Mutant) | >10,000 | >625 | |
| PopE-F10 (N330K Mutant) | >10,000 | >625 | |
| W-991 | 3D7 (Wild-Type) | 7.0 ± 1.0 | 7.1x improvement |
| PopD-D7 (N309K Mutant) | 1,200 ± 200 | 171.4 (resistance) | |
| PopE-F10 (N330K Mutant) | >10,000 | >1428 (resistance) |
Data sourced from Dans MG, et al., Nature Communications, 2024.
Mechanism of Action: Targeting PfSTART1
This compound and its analogues exert their antiplasmodial effect by inhibiting PfSTART1. This protein is crucial for lipid transfer, a process vital for the expansion of the parasitophorous vacuole membrane (PVM) that encloses the parasite within the host red blood cell. Inhibition of PfSTART1 disrupts this process, leading to the arrest of parasite development at the ring stage and preventing its maturation. Parasites with mutations in the PfSTART1 gene, specifically N309K and N330K, exhibit significant resistance to this class of compounds, further validating PfSTART1 as the molecular target.
Caption: Inhibition of PfSTART1 by this compound analogues disrupts lipid metabolism, preventing PVM expansion and causing parasite death.
Experimental Protocols
The in vitro efficacy of the compounds was assessed using a standardized SYBR Green I-based fluorescence assay. This method measures parasite DNA content as an indicator of parasite growth.
In Vitro Growth Inhibition Assay (SYBR Green I)
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) were cultured in human red blood cells (O+ or A+) at 4% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures were maintained at 37°C in a hypoxic environment (1% O2, 5% CO2, and 94% N2).
-
Compound Preparation: Compounds were serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.
-
Assay Procedure:
-
Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) were seeded into 96-well plates containing the serially diluted compounds.
-
Plates were incubated for 72 hours under standard culture conditions.
-
Following incubation, 100 µL of lysis buffer containing SYBR Green I dye was added to each well.
-
Plates were incubated in the dark at room temperature for 1 hour.
-
Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
-
Data Analysis: The fluorescence intensity values were normalized to the drug-free control wells, and the EC50 values were calculated using a non-linear regression model.
Caption: Workflow for determining in vitro antiplasmodial activity using the SYBR Green I assay.
Conclusion
The development of potent analogues of this compound targeting PfSTART1 represents a significant step forward in the discovery of novel antimalarial drugs with a new mechanism of action. The enhanced in vitro efficacy of these compounds, particularly W-991, underscores the potential of this chemical scaffold for further preclinical and clinical development. The data presented provides a strong rationale for continued investigation into PfSTART1 inhibitors as a viable strategy to combat drug-resistant malaria.
References
Navigating Resistance: A Comparative Analysis of MMV006833's Activity Against Drug-Resistant Malaria Parasites
For Immediate Release
A detailed analysis of the antimalarial compound MMV006833 reveals a promising lack of cross-resistance with strains resistant to current frontline drugs, suggesting a novel mechanism of action that could be vital in the fight against multidrug-resistant malaria. This guide provides a comprehensive overview of the cross-resistance profile of this compound, complete with supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, an aryl amino acetamide, has been identified as an inhibitor of the Plasmodium falciparum lipid-transfer protein PfSTART1, a novel target distinct from those of established antimalarial drugs.[1][2] This unique mechanism is critical as it implies that the compound's efficacy may not be compromised by existing resistance mechanisms in parasite populations.
In Vitro Efficacy Against this compound-Resistant Parasites
To confirm the target and understand potential resistance development, P. falciparum parasites resistant to this compound were generated in vitro from the drug-sensitive 3D7 strain. These resistant lines exhibited specific mutations in the PfSTART1 gene.[2] As shown in the table below, the resistant clones demonstrated a significant increase in the 50% inhibitory concentration (IC50) for this compound compared to the parental 3D7 strain, confirming that mutations in PfSTART1 confer resistance to the compound.
| Parasite Strain | Genotype | IC50 of this compound (μM) | Fold Resistance |
| 3D7 | Wild-type PfSTART1 | 1.1 ± 0.1 | 1 |
| M-833 Resistant Pop 1 | Mutant PfSTART1 | 8.8 ± 1.1 | 8 |
| M-833 Resistant Pop 2 | Mutant PfSTART1 | 10.4 ± 0.8 | 9.5 |
| Data sourced from Dans MG, et al., Nature Communications, 2024.[2] |
Cross-Resistance Profile with Known Antimalarial Drugs
A key aspect of preclinical drug development is to assess whether a new compound is affected by existing drug resistance mechanisms. Studies on optimized analogs of the aryl amino acetamide series, to which this compound belongs, have shown that while they are cross-resistant with parasites harboring mutations in PfSTART1, they are not cross-resistant with parasites that have mutations conferring resistance to other antimalarial drugs.[1] This indicates that this compound's mode of action is distinct from that of common antimalarials and that its efficacy is unlikely to be affected by resistance to drugs like chloroquine, pyrimethamine, or artemisinin.
While direct, head-to-head IC50 data of this compound against a standard panel of multidrug-resistant strains (e.g., Dd2, K1, W2) is not yet available in published literature, the genetic and mechanistic data strongly support a lack of cross-resistance. The compound's novel target, PfSTART1, is not implicated in the resistance pathways of current and historical antimalarials.
Experimental Protocols
Generation of this compound-Resistant Parasites
The following protocol outlines the methodology used to select for this compound-resistant P. falciparum parasites, as described by Dans et al., 2024.
In Vitro Antimalarial Susceptibility Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of this compound against P. falciparum strains was determined using a standardized SYBR Green I-based fluorescence assay.
Signaling Pathways and Mechanism of Action
This compound acts by inhibiting PfSTART1, a lipid-transfer protein. This disruption is thought to prevent the necessary membrane expansion of the parasitophorous vacuole, which encases the parasite shortly after it invades a red blood cell. This ultimately halts the development of the parasite at the ring stage.
References
Navigating the Antimalarial Frontier: A Comparative Guide to the Combination Potential of MMV006833
For Immediate Release
In the relentless battle against malaria, the emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous pipeline of novel antimalarial agents with unique mechanisms of action. MMV006833, a promising aryl amino acetamide compound from the Medicines for Malaria Venture (MMV) Pathogen Box, has been identified as a potent inhibitor of the parasite's ring-stage development. Its novel target, the lipid-transfer protein PfSTART1, presents a fresh avenue for therapeutic intervention.[1] However, the long-term efficacy of any new antimalarial hinges on its ability to be successfully deployed in combination therapies to enhance potency and thwart the development of resistance.
Currently, there is a notable absence of published experimental data specifically detailing the synergistic or antagonistic effects of this compound when combined with other existing antimalarial drugs. This guide aims to bridge this gap by providing a comprehensive overview of this compound's known characteristics, outlining the theoretical basis for potential drug interactions, and presenting a standardized experimental protocol for researchers to assess its combination potential.
Understanding this compound: A Profile
This compound distinguishes itself through its specific activity against the early intraerythrocytic ring stage of P. falciparum. This stage-specific action is attributed to its inhibition of PfSTART1, a protein involved in lipid transfer, which ultimately prevents the development of the parasite.[1] This unique mechanism of action suggests a low probability of cross-resistance with existing antimalarials that target different pathways.
| Feature | Description | Reference |
| Compound Name | This compound (M-833) | [1] |
| Chemical Class | Aryl amino acetamide | [1] |
| Molecular Target | PfSTART1 (START lipid transfer protein) | [1] |
| Mechanism of Action | Inhibition of PfSTART1, preventing ring-stage development | |
| Stage Specificity | Primarily active against the ring stage of P. falciparum | |
| Source | Medicines for Malaria Venture (MMV) Pathogen Box |
The Rationale for Combination Therapy
The cornerstone of modern malaria treatment is Artemisinin-based Combination Therapy (ACT). The strategy involves pairing a fast-acting artemisinin derivative with a longer-lasting partner drug that has a different mechanism of action. This approach enhances the speed and efficacy of parasite clearance and, crucially, protects both drugs from the rapid emergence of resistance.
Interactions between antimalarial drugs can be categorized as:
-
Synergistic: The combined effect of the two drugs is greater than the sum of their individual effects.
-
Additive: The combined effect is equal to the sum of the individual effects.
-
Antagonistic: The combined effect is less than the sum of their individual effects.
Given this compound's unique target and stage specificity, it is a prime candidate for combination therapy. A logical approach would be to pair it with a drug that acts on a different stage of the parasite's lifecycle, such as a schizonticidal agent. This multi-pronged attack could lead to a more comprehensive and rapid clearance of the parasite infection.
Hypothetical Combination Strategies with this compound
The following diagram illustrates the concept of multi-stage targeting by combining the ring-stage activity of this compound with a hypothetical partner drug that acts on the later trophozoite and schizont stages.
Experimental Protocol for Assessing Drug Synergy
To empirically determine the nature of the interaction between this compound and other antimalarials, a standardized in vitro synergy assay is required. The following protocol outlines a common method using the SYBR Green I-based assay.
Objective: To determine the 50% inhibitory concentrations (IC50) of this compound and a partner drug, alone and in combination, and to calculate the Fractional Inhibitory Concentration Index (FICI) to classify the interaction as synergistic, additive, or antagonistic.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
This compound and partner antimalarial drug stocks (in DMSO)
-
96-well microplates
-
SYBR Green I lysis buffer (containing saponin)
-
Fluorescence plate reader
Methodology:
-
Parasite Culture: Maintain a continuous culture of asynchronous P. falciparum at a defined parasitemia and hematocrit.
-
Drug Dilution: Prepare serial dilutions of this compound and the partner drug. For combination testing, prepare a checkerboard matrix of dilutions with varying concentrations of both drugs.
-
Assay Setup: Add the drug dilutions to a 96-well plate. Add the parasite culture to each well. Include control wells with no drug (positive growth control) and uninfected erythrocytes (negative control).
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This lyses the red blood cells and allows the SYBR Green I dye to bind to the parasite DNA.
-
Fluorescence Reading: Read the fluorescence intensity of each well using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis:
-
Normalize the fluorescence readings to the positive and negative controls.
-
Calculate the IC50 value for each drug alone and for each combination ratio.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC_A = (IC50 of drug A in combination) / (IC50 of drug A alone)
-
FIC_B = (IC50 of drug B in combination) / (IC50 of drug B alone)
-
-
Calculate the sum of the FICs (ΣFIC): ΣFIC = FIC_A + FIC_B
-
Interpret the results:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 4.0: Additive
-
ΣFIC > 4.0: Antagonism
-
-
The following diagram illustrates the experimental workflow for this synergy assay.
Future Directions and Conclusion
While direct experimental evidence is currently lacking, the unique mechanism of action of this compound makes it a highly attractive candidate for inclusion in future antimalarial combination therapies. Its activity against the ring stage of P. falciparum offers the potential for synergistic interactions with drugs that target other stages of the parasite's lifecycle.
The immediate priority for the research community is to conduct comprehensive in vitro and subsequent in vivo studies to systematically evaluate the interaction of this compound with a panel of approved and investigational antimalarials. The data generated from such studies will be critical in guiding the rational development of the next generation of artemisinin-based or novel combination therapies, ultimately contributing to the global effort to eradicate malaria. The open-source nature of the MMV Pathogen Box provides an excellent opportunity for researchers to undertake this vital work.
References
Comparative Analysis of MMV006833's Effect on Different Parasite Life Stages: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimalarial candidate MMV006833's performance against other alternatives, supported by available experimental data. This analysis focuses on the compound's efficacy across various life stages of the Plasmodium parasite, the causative agent of malaria.
This compound has been identified as a promising antimalarial compound that targets the lipid-transfer protein PfSTART1 in Plasmodium falciparum. This mode of action disrupts the development of the parasite at the ring stage within red blood cells and also impedes the parasite's transmission to mosquitoes, indicating activity against sexual stages (gametocytes).[1]
Quantitative Analysis of Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and its potent analog, W-991, against the asexual blood stages of P. falciparum. It is important to note that a direct comparative study of this compound against a comprehensive panel of standard antimalarials across all parasite life stages under uniform experimental conditions is not yet publicly available. The data presented here is compiled from various studies and should be interpreted with consideration of potential variations in experimental methodologies.
Table 1: In Vitro Efficacy of this compound and Analog against Asexual Blood Stages of Plasmodium falciparum
| Compound | Parasite Strain | EC50 (nM) | Fold Resistance (Resistant/Wild-Type) |
| This compound (M-833) | 3D7 (Wild-Type) | ~2000 | - |
| M-833 Resistant Population 1 | >10000 | >5 | |
| M-833 Resistant Population 2 | >10000 | >5 | |
| W-991 (Potent Analog) | 3D7 (Wild-Type) | 60 | - |
| M-833 Resistant Population 1 | >10000 | >167 | |
| M-833 Resistant Population 2 | >10000 | >167 |
Source: Data compiled from studies on PfSTART1 inhibitors.
Table 2: Comparative IC50 Values of Standard Antimalarials against Asexual Blood Stages of Plasmodium falciparum
| Compound | Parasite Strain(s) | IC50 Range (nM) |
| Chloroquine | Sensitive Strains | 5 - 25 |
| Resistant Strains | 100 - >1000 | |
| Artemisinin | Most Strains | 1 - 15 |
| Atovaquone | Sensitive Strains | 0.5 - 5 |
| Mefloquine | Sensitive Strains | 5 - 30 |
| Pyrimethamine | Sensitive Strains | 1 - 20 |
Note: This data is sourced from multiple studies and serves as a general reference. IC50 values can vary significantly based on the parasite strain and the specific assay conditions.[2][3][4][5]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for assays relevant to the evaluation of antimalarial compounds like this compound.
Protocol 1: Asexual Blood Stage Growth Inhibition Assay
This assay is used to determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of a compound against the asexual stages of P. falciparum.
1. Parasite Culture:
-
P. falciparum parasites (e.g., 3D7 strain) are cultured in vitro in human red blood cells (RBCs) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
The culture medium typically consists of RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or a serum substitute like Albumax.
-
Parasite cultures are synchronized to the ring stage using methods such as sorbitol treatment or Percoll gradients.
2. Assay Procedure:
-
Synchronized ring-stage parasites are diluted to a starting parasitemia of ~0.5-1% in a 2% hematocrit suspension.
-
The test compound (e.g., this compound) is serially diluted in culture medium and added to a 96-well microplate.
-
The parasite suspension is added to the wells containing the compound dilutions.
-
The plate is incubated for 48-72 hours under the standard culture conditions.
3. Measurement of Parasite Growth:
-
Parasite growth can be quantified using various methods:
-
SYBR Green I-based fluorescence assay: The DNA of the parasites is stained with SYBR Green I, and the fluorescence intensity is measured, which is proportional to the parasite biomass.
-
[3H]-hypoxanthine incorporation assay: The incorporation of radiolabeled hypoxanthine by the parasites is measured as an indicator of parasite proliferation.
-
Microscopy: Giemsa-stained blood smears are prepared from each well, and the parasitemia is determined by manual counting.
-
4. Data Analysis:
-
The percentage of growth inhibition is calculated for each compound concentration relative to a drug-free control.
-
The EC50/IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: In Vitro Gametocyte Production and Drug Susceptibility Assay
This protocol outlines the generation of P. falciparum gametocytes in vitro and their use in assessing the activity of transmission-blocking compounds.
1. Gametocyte Induction:
-
Asexual P. falciparum cultures are stressed to induce gametocytogenesis. This can be achieved by methods such as maintaining high parasitemia without dilution or by adding conditioned medium from other cultures.
-
The development of gametocytes through their different stages (I to V) is monitored over a period of 10-14 days by microscopic examination of Giemsa-stained smears.
2. Drug Susceptibility Assay:
-
Mature stage IV/V gametocytes are purified from the culture, often using magnetic separation (MACS) or Percoll gradients.
-
Purified gametocytes are incubated with serial dilutions of the test compound for 48-72 hours.
-
Gametocyte viability can be assessed using several methods:
-
ATP bioluminescence assay: The level of ATP in viable gametocytes is quantified using a luciferase-based assay.
-
Microscopy: The morphology and number of viable gametocytes are assessed after staining.
-
Reporter gene assays: Parasite lines expressing reporter genes like luciferase under the control of gametocyte-specific promoters can be used to quantify viability.
-
Protocol 3: In Vitro Liver Stage Assay
This assay is used to evaluate the effect of compounds on the development of Plasmodium liver stages.
1. Cell Culture and Infection:
-
Primary human hepatocytes or hepatoma cell lines (e.g., HepG2, Huh7) are seeded in 96- or 384-well plates.
-
Plasmodium sporozoites (e.g., from P. berghei as a model or P. falciparum) are isolated from the salivary glands of infected mosquitoes.
-
The hepatocytes are infected with the sporozoites.
2. Compound Treatment and Parasite Development:
-
The test compound is added to the infected hepatocyte cultures at various concentrations.
-
The cultures are incubated for several days to allow for the development of liver-stage schizonts.
3. Assessment of Liver Stage Inhibition:
-
Inhibition of liver stage development can be quantified by:
-
Bioluminescence: Using parasite lines that express luciferase, the luminescence signal, which correlates with parasite load, is measured.
-
Immunofluorescence microscopy: The liver-stage parasites are stained with specific antibodies (e.g., against parasite proteins like HSP70 or UIS4) and visualized and counted using a microscope.
-
RT-qPCR: The amount of parasite-specific RNA (e.g., 18S rRNA) is quantified to determine the parasite load.
-
Visualizations
Experimental Workflow for Asexual Blood Stage Inhibition Assay
Caption: Workflow for determining the in vitro efficacy of antimalarial compounds against asexual blood stages.
Mechanism of Action of this compound
Caption: this compound inhibits PfSTART1, blocking ring stage development.
This guide provides a summary of the current understanding of this compound's activity. Further direct comparative studies are necessary to fully elucidate its potential as a next-generation antimalarial drug.
References
- 1. Production of Plasmodium falciparum Gametocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of MMV malaria box inhibitors of plasmodium falciparum early-stage gametocytes using a luciferase-based high-throughput assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study on the Effects of Chloroquine and Artesunate on Histopathological Damages Caused by Plasmodium berghei in Four Vital Organs of Infected Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Verification of the Antiplasmodial Activity of MMV006833: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiplasmodial activity of the novel compound MMV006833 against established antimalarial agents. The data presented is collated from independent research studies, offering a clear perspective on its potential as a next-generation therapeutic. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key assays. Visual diagrams generated using Graphviz illustrate the compound's mechanism of action and the experimental workflow for its evaluation.
Comparative Antiplasmodial Activity
This compound, an aryl amino acetamide, has been identified as a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Recent independent studies have verified its activity and elucidated its mechanism of action, positioning it as a promising candidate for further drug development.
In Vitro Efficacy Against P. falciparum**
Independent screening of the Medicines for Malaria Venture (MMV) Pathogen Box has provided comparative in vitro efficacy data for this compound against the chloroquine-sensitive 3D7 strain of P. falciparum. The 50% inhibitory concentration (IC50) of this compound was determined alongside standard antimalarials, including chloroquine and dihydroartemisinin (the active metabolite of artesunate).
| Compound | Target Strain | IC50 (nM) | Reference |
| This compound | P. falciparum 3D7 | 3.85 (median of 16 potent compounds) | [1] |
| Chloroquine (CQ) | P. falciparum 3D7 | 35.14 | [1] |
| Dihydroartemisinin (DHA) | P. falciparum 3D7 | 8.1 | [1] |
Further studies have confirmed the potent activity of this compound (referred to as M-833 in the study) and have also determined its efficacy against resistant parasite lines.
| Compound | Target Strain | EC50 (nM) | 95% Confidence Interval | Reference |
| This compound (M-833) | P. falciparum 3D7 (Wild-Type) | ~200 | Not specified | [2] |
| This compound (M-833) | M-833 Resistant Population D | >10,000 | Not specified | [2] |
| This compound (M-833) | M-833 Resistant Population E | ~4,500 | Not specified |
Mechanism of Action: Targeting PfSTART1 and Inhibiting Vacuolar Expansion
Recent research has identified the lipid-transfer protein PfSTART1 as the molecular target of this compound. By inhibiting PfSTART1, this compound disrupts the expansion of the parasitophorous vacuole membrane, a critical process for the development of the parasite within the red blood cell, particularly during the ring stage. This novel mechanism of action is distinct from that of many existing antimalarials.
Figure 1. Proposed mechanism of action of this compound in Plasmodium falciparum.
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for determining the in vitro antiplasmodial activity of this compound and comparator compounds.
In Vitro Antiplasmodial Susceptibility Assay
This protocol is adapted from a study that screened the MMV Pathogen Box, including this compound.
-
Parasite Culture: P. falciparum 3D7 strain is maintained in continuous culture in human erythrocytes under standard conditions (90% N2, 5% O2, 5% CO2 at 37°C).
-
Synchronization: Parasite cultures are synchronized to the ring stage (>80%) using two consecutive treatments with 5% D-sorbitol.
-
Drug Dilution: Test compounds are serially diluted (5-fold) to obtain a range of nine concentrations, typically from 20 µM to 0.05 nM.
-
Assay Setup: In a 96-well microtiter plate, synchronized infected red blood cells (iRBCs) are added to achieve a final parasitemia of 0.5% and a hematocrit of 2%. Each drug concentration is tested in triplicate.
-
Incubation: The plate is incubated for 72 hours under standard culture conditions to allow for a full growth and re-invasion cycle.
-
Growth Inhibition Measurement: Parasite growth is determined by measuring parasite lactate dehydrogenase (pLDH) activity or by using a fluorescent DNA-intercalating dye like SYBR Green I.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling MMV006833
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with MMV006833. The following procedures are designed to ensure the safe handling, use, and disposal of this potent antimalarial compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| Chemical Name | 2-(cyclohexylamino)-N-(4-chloro-2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzyl)acetamide |
| Molecular Formula | C19H27ClN2O4S |
| Molecular Weight | 414.95 g/mol |
| CAS Number | 701253-55-6 |
| Appearance | Solid powder |
| Storage | Store at room temperature. Refer to the Certificate of Analysis for specific storage conditions. |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound, particularly in its powdered form.
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended due to their resistance to a variety of chemicals. Double gloving is advised when handling the solid compound. |
| Body Protection | Lab Coat | A dedicated, disposable or professionally laundered lab coat should be worn over personal clothing. |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles that provide a complete seal around the eyes are required. A face shield may be worn over goggles for additional protection. |
| Respiratory Protection | Respirator | For handling larger quantities of powder or when there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Handling and Reconstitution
Adherence to a strict operational plan is critical to minimize exposure and ensure experimental accuracy.
1. Preparation and Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood or a ventilated balance safety enclosure to minimize inhalation exposure.[1]
-
The work area should be clean and free of clutter.
-
Prepare all necessary materials, including the compound, solvent, vials, and pipettes, before starting.
-
Ensure a chemical spill kit is readily accessible.
2. Weighing the Compound:
-
Handle the solid compound with care to avoid generating dust. Use gentle scooping motions.
-
Weigh the desired amount of this compound in a tared, sealed container within the fume hood.
3. Reconstitution Protocol:
-
Slowly add the desired solvent (e.g., DMSO) to the solid this compound to the desired stock concentration.
-
Cap the vial securely and vortex gently until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.
4. Aliquoting and Storage:
-
It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature, typically -20°C or -80°C, in tightly sealed vials.
Disposal Plan
This compound and any materials that come into contact with it must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and puncture-resistant container for hazardous waste. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated hazardous waste container. |
| Liquid Waste (e.g., unused stock solutions) | Collect in a sealed, leak-proof container labeled as hazardous waste. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, shoe covers) | Dispose of in a designated hazardous waste container immediately after use. |
General Disposal Guidelines:
-
All hazardous waste must be collected by a licensed hazardous waste management company for high-temperature incineration.
-
Never dispose of this compound or its waste in the regular trash or down the sink.
-
For empty chemical containers, the first rinse with a solvent should be collected as hazardous waste.
Biological Activity and Mechanism of Action
This compound is an antimalarial agent that targets the lipid-transfer protein PfSTART1 in Plasmodium falciparum.[2] This inhibition disrupts the development of the parasite at the ring stage.[2]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for handling and using this compound in a laboratory setting.
Caption: General workflow for this compound handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
